Coelonin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-9,10-dihydrophenanthrene-2,7-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-8-12(17)7-10-3-2-9-6-11(16)4-5-13(9)15(10)14/h4-8,16-17H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPGAHUCKDKQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(CC2)C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319163 | |
| Record name | Coelonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82344-82-9 | |
| Record name | Coelonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82344-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coelonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82344-82-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Coelonin
This document provides a comprehensive overview of this compound, a dihydrophenanthrene compound with significant anti-inflammatory properties. It details its chemical structure, biological activities, and the molecular pathways it modulates. The information is intended for researchers and professionals involved in pharmacology and drug discovery.
Chemical Identity and Structure
This compound is a natural phenolic compound classified as a dihydrophenanthrene.[1] It has been isolated from various plant species, including Bletilla striata, Coelogyne elata, and Arundina graminifolia.[2][3][4][5]
Chemical Structure:
The IUPAC name for this compound is 4-methoxy-9,10-dihydrophenanthrene-2,7-diol.[6][7] Its chemical properties are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 82344-82-9 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [2][7] |
| Molecular Weight | 242.27 g/mol | [6][7][8] |
| Physical Description | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied. It also demonstrates cytotoxic, antibacterial, and anti-hemolytic properties.[1][2]
Anti-inflammatory Activity
This compound has been shown to be a potent inhibitor of inflammatory responses.[1][4] It significantly reduces the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][9] This activity is primarily mediated through the modulation of the NF-κB and PI3K/Akt signaling pathways.[1]
Modulation of Signaling Pathways
2.2.1. NF-κB Signaling Pathway
This compound negatively regulates the NF-κB signaling pathway, a key mediator of inflammation.[1] It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory genes.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:82344-82-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an active component extract from Bletilla striata (Thunb.) Reichb.f., alleviates lipopolysaccharide-induced acute lung injury by increasing the expression of non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages caused by inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-9,10-Dihydrophenanthrene-2,7-Diol | C15H14O3 | CID 11390848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism [mdpi.com]
Coelonin: A Technical Guide to its Discovery, Natural Sources, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coelonin, a dihydrophenanthrene compound, has emerged as a promising natural product with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and elucidated mechanisms of action. Special emphasis is placed on its interaction with the PTEN/PI3K/AKT/NF-κB signaling pathway. This document synthesizes key quantitative data, details experimental protocols for its isolation and biological evaluation, and presents visual diagrams of its molecular interactions to support further research and development.
Introduction
This compound, with the chemical name 4-methoxy-9,10-dihydrophenanthrene-2,7-diol and molecular formula C15H14O3, is a key bioactive constituent isolated from several species of the Orchidaceae family.[1][2] It has garnered significant attention for its marked anti-inflammatory effects, demonstrated in various in vitro models.[1][3] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Isolation
This compound is predominantly found in the pseudobulbs of Bletilla striata, a terrestrial orchid used in traditional medicine.[4] Its concentration in Bletilla striata has been reported to range from 0.020% to 0.301%.[4] Other documented natural sources include the orchids Coelogyne elata, Calanthe arisanensis, Cymbidium faberi, Arundina graminifolia, and Flickingeria fimbriata.[1][5]
Experimental Protocol: Isolation of this compound from Bletilla striata
The following protocol is a synthesized methodology based on reported successful isolations.[3][4]
Objective: To isolate and purify this compound from the dried tubers of Bletilla striata.
Materials:
-
Dried tuber powder of Bletilla striata
-
80% Ethanol
-
Polyamide resin (100–200 mesh)
-
Silica gel for column chromatography
-
Solvents for chromatography: Chloroform, Methanol
-
High-Performance Liquid Chromatography (HPLC) system
-
Acetonitrile (HPLC grade)
-
0.1% Acetic acid in water (HPLC grade)
-
Dimethyl Sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
Procedure:
-
Extraction:
-
Reflux 100 g of dried, powdered Bletilla striata tubers with 1 L of 80% ethanol.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under vacuum to a volume of approximately 600 mL.[4]
-
-
Polyamide Column Chromatography:
-
Add an equal volume of distilled water to the concentrated extract.
-
Mix with 30 g of polyamide resin and apply to a polyamide column.
-
Elute the column with a stepwise gradient of ethanol in water.
-
Collect fractions and monitor for anti-inflammatory activity to identify the active fractions.
-
-
Silica Gel Column Chromatography:
-
Pool the active fractions and concentrate them.
-
Subject the concentrated active fraction to silica gel column chromatography.
-
Elute with a chloroform-methanol gradient system (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).[3]
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Purification by HPLC:
-
Further purify the this compound-containing fractions using a semi-preparative HPLC system with a C18 column.[3]
-
Use a gradient elution with acetonitrile and 0.1% acetic acid in water as the mobile phase.[3]
-
A typical gradient might be: 30% acetonitrile for 35 minutes, then a linear gradient to 40% acetonitrile over 10 minutes, followed by an isocratic hold.[3]
-
Monitor the elution at a suitable wavelength (e.g., 259 nm) and collect the peak corresponding to this compound.[3]
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response.[4] Its primary mechanism involves the negative regulation of the PI3K/AKT pathway and subsequent inhibition of NF-κB activation.[1][3]
Inhibition of Pro-inflammatory Cytokines
This compound has been shown to dose-dependently inhibit the expression and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] A significant reduction in these cytokines is observed at a concentration of 2.5 μg/mL.[1][3]
Modulation of the PTEN/PI3K/AKT/NF-κB Pathway
LPS stimulation of macrophages typically leads to the activation of the NF-κB signaling pathway, a central regulator of inflammation.[4] this compound intervenes in this pathway at several levels:
-
PTEN Phosphorylation: this compound inhibits the LPS-induced phosphorylation of PTEN (Phosphatase and Tensin Homolog), a negative regulator of the PI3K/AKT pathway.[1][6]
-
AKT Phosphorylation: By modulating PTEN, this compound leads to a decrease in the phosphorylation of AKT.[6]
-
IκBα Degradation: The downstream effect of reduced AKT activation is the inhibition of IκBα phosphorylation and subsequent degradation.[6]
-
NF-κB Activation: By stabilizing IκBα, this compound prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes, which include pro-inflammatory cytokines.[4]
Interestingly, while this compound's effect on p27Kip1 degradation and subsequent G1 cell cycle arrest is dependent on PTEN, its inhibition of IL-1β, IL-6, and TNF-α expression appears to be independent of PTEN.[1][7]
dot
Caption: Proposed mechanism of this compound's anti-inflammatory and cell cycle arrest effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on inflammatory markers in LPS-stimulated RAW264.7 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression [4]
| Treatment | Concentration | Relative IL-1β mRNA Expression (fold change vs. control) | Relative IL-6 mRNA Expression (fold change vs. control) | Relative TNF-α mRNA Expression (fold change vs. control) |
| Control | - | 1.0 | 1.0 | 1.0 |
| LPS | 200 ng/mL | ~18 | ~250 | ~12 |
| LPS + this compound | 2.5 μg/mL | ~8 | ~100 | ~5 |
| LPS + this compound | 5.0 μg/mL | ~4 | ~50 | ~3 |
Table 2: Effect of this compound on Protein Phosphorylation [1]
| Protein | Treatment | Relative Phosphorylation Level (Normalized to control) |
| PTEN | LPS (200 ng/mL) | Increased |
| LPS + this compound (2.5 μg/mL) | Reduced vs. LPS | |
| LPS + this compound (5.0 μg/mL) | Further Reduced vs. LPS | |
| AKT | LPS (200 ng/mL) | Increased |
| LPS + this compound (2.5 μg/mL) | Reduced vs. LPS | |
| LPS + this compound (5.0 μg/mL) | Further Reduced vs. LPS | |
| IκBα | LPS (200 ng/mL) | Increased |
| LPS + this compound (2.5 μg/mL) | Reduced vs. LPS | |
| LPS + this compound (5.0 μg/mL) | Further Reduced vs. LPS | |
| NF-κB p65 | LPS (200 ng/mL) | Increased (Nuclear) |
| LPS + this compound (2.5 μg/mL) | Reduced (Nuclear) vs. LPS | |
| LPS + this compound (5.0 μg/mL) | Further Reduced (Nuclear) vs. LPS |
Experimental Protocols for Biological Evaluation
Protocol: Macrophage Culture and LPS Stimulation
This protocol describes the in vitro model for assessing the anti-inflammatory activity of this compound.[4][8]
Objective: To induce an inflammatory response in RAW264.7 macrophages using LPS and to treat with this compound to evaluate its anti-inflammatory effects.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture RAW264.7 cells in DMEM with 10% FBS and 1% antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Seed RAW264.7 cells into appropriate culture plates (e.g., 5 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 2.5 μg/mL, 5 μg/mL) for 1 hour. A vehicle control (DMSO) should be included.
-
After the pre-treatment period, stimulate the cells with LPS (e.g., 200 ng/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein/cytokine analysis). Include a control group with no LPS or this compound treatment.
-
Protocol: Measurement of Cytokine Levels
Objective: To quantify the levels of pro-inflammatory cytokines in the culture supernatant of treated macrophages.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA) [4]
Materials:
-
ELISA kits for mouse IL-1β, IL-6, and TNF-α
-
Culture supernatants from the experiment in section 5.1
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants after the treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.
-
Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.
Method 2: Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression [3]
Materials:
-
TRIzol reagent or other RNA extraction kits
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix for qPCR
-
Primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
After the desired treatment time (e.g., 6 hours), wash the cells with PBS and lyse them using TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion and Future Directions
This compound is a well-characterized dihydrophenanthrene with potent and well-documented anti-inflammatory properties. Its ability to modulate the PTEN/PI3K/AKT/NF-κB signaling pathway makes it an attractive candidate for further investigation as a therapeutic agent for inflammatory diseases. Future research should focus on in vivo efficacy studies to validate the in vitro findings, as well as on pharmacokinetic and toxicological profiling to assess its drug-like properties. Furthermore, the PTEN-independent mechanism of cytokine inhibition warrants further exploration to fully elucidate its molecular pharmacology. The detailed protocols and data presented in this guide provide a solid foundation for these future research endeavors.
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an active component extract from Bletilla striata (Thunb.) Reichb.f., alleviates lipopolysaccharide-induced acute lung injury by increasing the expression of non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages caused by inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Biosynthesis of Coelonin in Bletilla striata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coelonin, a dihydrophenanthrene compound isolated from the medicinal orchid Bletilla striata, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply and for potential bioengineering applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, integrating findings from transcriptomic and metabolomic studies of B. striata. It outlines a putative enzymatic cascade, details relevant experimental methodologies, and presents quantitative data on this compound accumulation. This document is intended to serve as a foundational resource for researchers engaged in the study of plant secondary metabolism and the development of novel therapeutics.
Introduction
Bletilla striata (Thunb.) Reichb.f. is a terrestrial orchid with a long history of use in traditional medicine. Its tubers are rich in a variety of bioactive secondary metabolites, including polysaccharides, bibenzyls, and phenanthrenes. Among these, this compound (2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthrene) has been identified as a key contributor to the plant's therapeutic properties. The biosynthesis of this compound, like other stilbenoids, is believed to originate from the phenylpropanoid pathway, a major route for the production of a wide array of plant natural products. Recent advances in transcriptomics and metabolomics have begun to unravel the genetic and biochemical underpinnings of this compound formation in B. striata.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process involving several classes of enzymes. While the complete pathway in Bletilla striata has not been fully elucidated, a putative pathway can be constructed based on known stilbenoid biosynthesis in plants and transcriptomic data from B. striata. The pathway begins with precursors from primary metabolism and proceeds through the core phenylpropanoid pathway to the formation of the characteristic dihydrophenanthrene structure of this compound.
The proposed pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then activated to cinnamoyl-CoA. An alternative starting point can be the conversion of L-tyrosine to p-coumaric acid and subsequently p-coumaroyl-CoA. The key enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of resveratrol. Subsequent modifications, including hydroxylation, O-methylation, and reduction, are necessary to yield this compound. Transcriptomic analyses of B. striata have identified numerous candidate genes encoding enzymes such as cytochrome P450 hydroxylases and O-methyltransferases that are likely involved in these downstream modifications. Specifically, studies have shown that stilbene accumulation, including this compound, is significantly higher during the harvesting period of B. striata tubers, correlating with the differential expression of genes in the phenylpropanoid and stilbenoid biosynthesis pathways[1][2].
Core Phenylpropanoid Pathway
The initial steps of the pathway are well-established in plants and provide the necessary precursors for stilbenoid synthesis.
Putative this compound Biosynthesis Pathway
Following the formation of p-coumaroyl-CoA and malonyl-CoA, the pathway proceeds to the synthesis of the stilbene backbone and subsequent modifications to form this compound.
Quantitative Data
Quantitative analysis of secondary metabolites in Bletilla striata has revealed variations in this compound content based on the developmental stage of the plant. Metabolomic studies have shown that the accumulation of stilbenes, including this compound, is highest during the harvesting period[1][2].
| Compound | Plant Material | Developmental Stage | Content (mg/g dry weight) | Analytical Method | Reference |
| This compound | Tubers | Fruiting Period | Lower accumulation | UPLC-MS | [1] |
| This compound | Tubers | Harvesting Period | Higher accumulation | UPLC-MS | [1][2] |
Experimental Protocols
This section provides an overview of key experimental methodologies that can be employed to investigate the biosynthesis of this compound in Bletilla striata.
Metabolite Extraction and Analysis
Objective: To extract and quantify this compound and its potential precursors from B. striata tissues.
Protocol:
-
Sample Preparation: Collect fresh plant material (e.g., tubers), freeze immediately in liquid nitrogen, and lyophilize. Grind the dried tissue into a fine powder.
-
Extraction: Suspend the powdered tissue in a suitable solvent (e.g., 80% methanol). Sonicate the mixture for 30 minutes and then centrifuge to pellet the solid debris.
-
Analysis: Analyze the supernatant using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
-
Column: A C18 reversed-phase column is typically used for the separation of stilbenoids.
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile is commonly employed.
-
Detection: Mass spectrometry is used for the identification and quantification of this compound and other metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of candidate genes involved in the this compound biosynthesis pathway.
Protocol:
-
RNA Extraction: Extract total RNA from B. striata tissues using a commercial plant RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design gene-specific primers for the candidate genes (e.g., STS, P450s, OMTs) and a reference gene (e.g., actin or ubiquitin) for normalization.
-
Perform qRT-PCR using a SYBR Green-based detection method.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method.
-
Heterologous Expression and Enzyme Assays
Objective: To functionally characterize the candidate enzymes in the this compound biosynthesis pathway.
Protocol:
-
Gene Cloning: Amplify the coding sequences of the candidate genes from B. striata cDNA and clone them into an appropriate expression vector (e.g., for yeast or E. coli).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae).
-
Protein Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).
-
Enzyme Assays:
-
Stilbene Synthase (STS) Assay: Incubate the purified STS enzyme with p-coumaroyl-CoA and malonyl-CoA. Analyze the reaction products by HPLC or LC-MS to detect the formation of resveratrol.
-
Cytochrome P450 Hydroxylase Assay: Incubate the purified P450 enzyme with the potential substrate (e.g., resveratrol) and a source of reducing equivalents (e.g., NADPH-cytochrome P450 reductase). Analyze the products by LC-MS to identify hydroxylated derivatives.
-
O-Methyltransferase (OMT) Assay: Incubate the purified OMT enzyme with the hydroxylated intermediate and a methyl donor (S-adenosyl-L-methionine). Analyze the products by LC-MS to detect methylated compounds.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Bletilla striata is a complex process rooted in the phenylpropanoid pathway. While significant progress has been made in identifying candidate genes and understanding the general metabolic context through transcriptomic and metabolomic approaches, further research is required to fully elucidate the specific enzymes and regulatory mechanisms involved. The functional characterization of the identified candidate genes through heterologous expression and in vitro enzyme assays will be crucial for confirming their roles in the pathway. A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of this valuable medicinal compound through metabolic engineering and synthetic biology approaches.
References
- 1. De novo sequencing of Bletilla striata (Orchidaceae) transcriptome and identification of genes involved in polysaccharide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New stilbene metabolites isolated from the tuber of Bletilla striata and their biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Coelonin: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coelonin is a dihydrophenanthrene compound predominantly isolated from the traditional Chinese medicinal herb Bletilla striata. It has garnered significant scientific interest due to its potent anti-inflammatory properties. This document provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound. It includes a summary of its physicochemical properties, detailed spectroscopic data, and an in-depth look at its mechanism of action, particularly its role in the PTEN/PI3K/Akt/NF-κB signaling pathway. This guide also outlines detailed experimental protocols for its isolation and for assays to evaluate its biological activity, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is classified as a dihydrophenanthrene, a class of phenolic compounds. It presents as a powder and is soluble in various organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 82344-82-9 | ChemFaces |
| Molecular Formula | C₁₅H₁₄O₃ | ChemFaces |
| Molecular Weight | 242.27 g/mol | ChemFaces |
| Physical Description | Powder | ChemFaces |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
| Melting Point | Not reported in the reviewed literature. | N/A |
| Quantitative Solubility | Not reported in the reviewed literature. | N/A |
Table 2: Spectroscopic Data for this compound
| Data Type | Solvent | Values |
| ¹H-NMR | CD₃OD | δ: 2.64 (4H, s, H-9, 10), 3.83 (3H, s, 4-OCH₃), 6.32 (1H, d, J = 2.4 Hz, H-1), 6.41 (1H, d, J = 2.4 Hz, H-3), 6.63 (1H, dd, J = 6, 2.4 Hz, H-8), 6.64 (1H, d, J = 1.8 Hz, H-6), 8.02 (1H, d, J = 9 Hz, H-5) |
| ¹³C-NMR | CD₃OD | δ: 157.68 (C-2), 156.04 (C-4), 154.63 (C-7), 140.42 (C-10a), 139.08 (C-8a), 128.63 (C-5), 124.77 (C-5a), 115.37 (C-8), 113.61 (C-4a), 112.17 (C-6), 106.90 (C-1), 97.83 (C-3), 54.45 (-OCH₃), 30.38 (C-10), 29.80 (C-9) |
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory activity. Its primary mechanism of action involves the modulation of the PTEN/PI3K/Akt/NF-κB signaling pathway.[1]
Inhibition of the NF-κB Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response. In cellular models, this compound has been shown to inhibit LPS-induced inflammation. It dose-dependently reduces the phosphorylation of PTEN, a negative regulator of the PI3K/Akt pathway.[1] This action leads to the subsequent inhibition of Akt phosphorylation. The downstream effect is the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1] This ultimately leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1]
Cell Cycle Regulation
Interestingly, this compound also induces G1 phase cell cycle arrest. This effect is mediated through the PTEN-dependent inhibition of p27Kip1 degradation.[1]
Caption: Signaling pathway of this compound's anti-inflammatory and cell cycle regulatory effects.
Experimental Protocols
Isolation of this compound from Bletilla striata
The isolation of this compound from the dried tubers of Bletilla striata is typically achieved through a series of chromatographic techniques. While a universally standardized protocol is not available, the following outlines a general and effective methodology based on published research.
Caption: General workflow for the isolation of this compound from Bletilla striata.
Methodology:
-
Extraction: Powdered, dried tubers of Bletilla striata are macerated with 95% ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, typically enriched with phenolic compounds, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.
-
Fraction Monitoring and Pooling: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest, identified by its Rf value and visualization under UV light or with a suitable staining reagent, are pooled.
-
Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Anti-inflammatory Activity Assay
The anti-inflammatory effects of this compound are commonly evaluated using a lipopolysaccharide (LPS)-stimulated macrophage cell line, such as RAW 264.7.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Measurement of Pro-inflammatory Cytokines:
-
ELISA: The levels of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
RT-qPCR: The mRNA expression levels of pro-inflammatory cytokines in the cell lysates are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Western Blot Analysis of Signaling Proteins
Western blotting is employed to investigate the effect of this compound on the phosphorylation status of key proteins in the NF-κB signaling pathway.
Methodology:
-
Protein Extraction: Following treatment with this compound and/or LPS, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, phospho-p65, IκBα, and their total protein counterparts).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the PTEN/PI3K/Akt/NF-κB pathway, provides a solid foundation for its further investigation as a potential therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide offer a practical framework for researchers to isolate, characterize, and evaluate the biological activities of this compound, thereby facilitating future research and development efforts in this field. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential clinical applications.
References
Coelonin's Mechanism of Action in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelonin, a dihydrophenanthrene compound isolated from Bletilla striata, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its impact on key signaling pathways and the production of inflammatory mediators. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating the NF-κB and PI3K/AKT signaling pathways, and attenuating the expression of components of the NLRP3 inflammasome. Emerging evidence also points to its role in regulating non-coding RNAs involved in macrophage polarization.
Data Presentation: Quantitative Effects of this compound on Inflammatory Mediators
The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of key pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Table 1: Inhibition of Pro-inflammatory Cytokine Expression by this compound
| Cytokine | Cell Line | Stimulant | This compound Concentration | Inhibition | Reference |
| IL-1β (mRNA) | RAW264.7 | LPS (200 ng/mL) | 2.5 µg/mL | 93.1% | [1] |
| IL-1β (protein) | RAW264.7 | LPS (200 ng/mL) + ATP (1 mM) | 1.25 µg/mL | Significant reduction | [1] |
| IL-1β (protein) | RAW264.7 | LPS (200 ng/mL) + ATP (1 mM) | 2.5 µg/mL | Stronger reduction | [1] |
| IL-1β (protein) | RAW264.7 | LPS (200 ng/mL) + ATP (1 mM) | 5 µg/mL | Most significant reduction | [1] |
| IL-6 (mRNA) | RAW264.7 | LPS (200 ng/mL) | 2.5 µg/mL | Significant reduction | [1] |
| IL-6 (protein) | RAW264.7 | LPS (200 ng/mL) | 1.25 µg/mL | Significant reduction | [1] |
| IL-6 (protein) | RAW264.7 | LPS (200 ng/mL) | 2.5 µg/mL | Stronger reduction | [1] |
| IL-6 (protein) | RAW264.7 | LPS (200 ng/mL) | 5 µg/mL | Most significant reduction | [1] |
| TNF-α (mRNA) | RAW264.7 | LPS (200 ng/mL) | 2.5 µg/mL | Significant reduction | [1] |
| TNF-α (protein) | RAW264.7 | LPS (200 ng/mL) | 1.25 µg/mL | Significant reduction | [1] |
| TNF-α (protein) | RAW264.7 | LPS (200 ng/mL) | 2.5 µg/mL | Stronger reduction | [1] |
| TNF-α (protein) | RAW264.7 | LPS (200 ng/mL) | 5 µg/mL | Most significant reduction | [1] |
Table 2: Inhibition of Pro-inflammatory Enzymes by this compound
| Enzyme | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| iNOS | RAW264.7 | LPS (200 ng/mL) | Dose-dependent (1.25, 2.5, 5 µg/mL) | Reversal of LPS-induced expression | [1] |
| COX-2 | RAW264.7 | LPS (200 ng/mL) | Dose-dependent (1.25, 2.5, 5 µg/mL) | Reversal of LPS-induced expression | [1] |
Note: Specific IC50 values for cytokine and enzyme inhibition by this compound are not yet available in the published literature.
Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages.[1] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). By stabilizing IκBα, this compound effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transactivation of pro-inflammatory genes.[1]
PI3K/AKT Signaling Pathway and the Role of PTEN
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical regulator of inflammation. This compound has been found to modulate this pathway, in part, through its effect on the Phosphatase and Tensin Homolog (PTEN), a negative regulator of PI3K/AKT signaling.[1] In LPS-stimulated macrophages, PTEN is phosphorylated, leading to its inactivation.[1] this compound treatment inhibits this LPS-induced phosphorylation of PTEN in a dose-dependent manner.[1] By maintaining PTEN in its active state, this compound negatively regulates the PI3K/AKT pathway, which can contribute to the suppression of inflammatory responses.[1] Interestingly, while the inhibition of IL-1β, IL-6, and TNF-α expression by this compound appears to be independent of PTEN, the regulation of cell-cycle arrest through p27Kip1 is PTEN-dependent.[1]
MAPK Signaling Pathway
Microarray data has suggested that this compound may influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK family, including p38, JNK, and ERK, plays a crucial role in the inflammatory response by regulating the expression of various inflammatory mediators. However, direct experimental evidence demonstrating the inhibitory effect of this compound on the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli is currently lacking and represents an area for future investigation.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Recent studies have shown that this compound can attenuate the mRNA expression of key components of the NLRP3 inflammasome, including NLRP3, ASC, and caspase-1, in PM2.5-induced RAW264.7 cells. This suggests that this compound may exert its anti-inflammatory effects, in part, by suppressing the activation of the NLRP3 inflammasome. Further research is needed to elucidate the precise mechanism of this inhibition, including its effects on inflammasome assembly and caspase-1 activity.
Regulation of Non-coding RNA Gm27505
A novel aspect of this compound's anti-inflammatory action involves the upregulation of the non-coding RNA Gm27505. In a mouse model of acute lung injury, this compound treatment was found to markedly increase the expression of Gm27505. Overexpression of Gm27505 in murine alveolar macrophages led to a significant downregulation of inflammation-related genes and promoted the polarization of macrophages towards the anti-inflammatory M2 phenotype while suppressing the pro-inflammatory M1 phenotype. This indicates that this compound's therapeutic potential may be partially mediated through the regulation of non-coding RNAs that control macrophage function.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory mechanism of action.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5 µg/mL) or vehicle control for 1 hour.
-
Stimulate the cells with 200 ng/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
For IL-1β secretion analysis, after LPS stimulation, treat the cells with 1 mM ATP for an additional 15-30 minutes.
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the protein expression and phosphorylation of key signaling molecules.
-
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-PTEN, PTEN, iNOS, COX-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the effect of this compound on the mRNA expression of pro-inflammatory cytokines.
-
Protocol:
-
RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix with specific primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. Its ability to modulate the NF-κB and PI3K/AKT pathways, and potentially the NLRP3 inflammasome, underscores its multifaceted mechanism of action. Future research should focus on:
-
Determining the precise IC50 values of this compound for the inhibition of key inflammatory mediators.
-
Elucidating the direct effects of this compound on the MAPK signaling pathway, specifically the phosphorylation of p38, JNK, and ERK.
-
Investigating the detailed mechanism of this compound's interaction with the NLRP3 inflammasome, including its effects on protein-protein interactions and enzyme activity.
-
Conducting in vivo studies to validate the anti-inflammatory efficacy of this compound in various disease models.
A deeper understanding of these aspects will be crucial for the successful translation of this compound from a promising natural product to a clinically effective anti-inflammatory agent.
References
The Role of Coelonin in Modulating the PI3K/AKT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanism of Coelonin, a dihydrophenanthrene compound, in the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. The document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental procedures.
Introduction: The PI3K/AKT Pathway and the Therapeutic Potential of this compound
The PI3K/AKT signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, where its hyperactivation promotes tumorigenesis and resistance to therapy.[3][4] The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated and activated.[3] A key negative regulator of this pathway is the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3, thereby antagonizing PI3K activity.[2]
This compound, a natural compound isolated from Bletilla striata, has emerged as a promising modulator of the PI3K/AKT pathway.[5][6] Research indicates that this compound exerts its effects, at least in part, by influencing the phosphorylation status of PTEN, thereby impacting downstream signaling events.[5][7] This guide delves into the specifics of this compound's mechanism of action, supported by experimental evidence.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on the PI3K/AKT pathway and related cellular processes in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.
Table 1: Effect of this compound on Cytokine Expression
| Cytokine | This compound Concentration | Inhibition of mRNA Expression | Reference |
| IL-1β | 2.5 µg/mL | 93.1% | [5] |
| IL-6 | 2.5 µg/mL | Significant Inhibition | [6][8] |
| TNF-α | 2.5 µg/mL | Significant Inhibition | [6][8] |
Table 2: Effect of this compound on Key Signaling Proteins
| Protein | This compound Concentration | Effect | Method | Reference |
| p-PTEN | Dose-dependent | Reduction in Phosphorylation | Western Blot | [6][8] |
| p-AKT | Not specified | Negative Regulation | Western Blot | [6][8] |
| p-NF-κB p65 | 2.5 µg/mL | Significant Reduction in Phosphorylation | Microarray | [6][8] |
| p-NF-κB p105/50 | 2.5 µg/mL | Significant Reduction in Phosphorylation | Microarray | [6][8] |
| Nuclear NF-κB p65 | Dose-dependent | Reduction in Nuclear Translocation | Western Blot, Confocal Microscopy | [5][6] |
Table 3: Effect of this compound on Cell Cycle Distribution in RAW264.7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | Data not available | Data not available | Data not available | [5] |
| LPS | Data not available | Data not available | Data not available | [5] |
| LPS + this compound | Increased | Data not available | Data not available | [5] |
| LPS + this compound + PTEN inhibitor (SF1670) | G1 arrest inhibited | Data not available | Data not available | [5] |
| Note: While the study demonstrated a this compound-induced G1 phase cell cycle arrest that was dependent on PTEN, specific percentage distributions were not provided. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the molecular pathways and experimental procedures discussed in this guide.
Caption: this compound modulates the PI3K/AKT pathway by inhibiting PTEN phosphorylation.
Caption: A typical workflow for Western Blot analysis.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the referenced literature for studying the effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
For experimental treatments, cells are pre-treated with desired concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µg/mL) for 1 hour.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for a specified duration depending on the assay (e.g., 30 minutes for signaling studies, 12-24 hours for cytokine or cell cycle analysis).
-
A vehicle control (e.g., 0.05% DMSO) is run in parallel.
-
Western Blot Analysis
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS).
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
-
Protein Quantification:
-
The total protein concentration of each lysate is determined using a Bicinchoninic Acid (BCA) Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel.
-
Proteins are separated by electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-phospho-PTEN, anti-phospho-AKT, anti-total PTEN, anti-total AKT, anti-NF-κB p65, and a loading control like anti-β-actin or anti-GAPDH).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system.
-
Densitometric analysis is performed to quantify the relative protein expression levels.
-
Cell Cycle Analysis
-
Cell Preparation:
-
RAW264.7 cells are seeded and treated with this compound and/or LPS as described in section 4.1.
-
-
Fixation and Staining:
-
Following treatment, cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark.
-
-
Flow Cytometry:
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate cell cycle analysis software.
-
Conclusion
The available evidence strongly indicates that this compound is a potent modulator of the PI3K/AKT signaling pathway. Its mechanism of action, involving the inhibition of PTEN phosphorylation, leads to a cascade of downstream effects including the suppression of pro-inflammatory responses and the induction of G1 phase cell cycle arrest. These findings highlight the therapeutic potential of this compound in diseases characterized by aberrant PI3K/AKT signaling, such as inflammatory disorders and cancer. Further research is warranted to fully elucidate the quantitative aspects of this compound's activity and to explore its efficacy in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Coelonin with PTEN and p27Kip1 Proteins
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the molecular interactions of Coelonin with Phosphatase and Tensin Homolog (PTEN) and the cyclin-dependent kinase inhibitor p27Kip1. It provides an overview of the signaling pathway, quantitative data from key experiments, and detailed experimental protocols.
Executive Summary
This compound, a dihydrophenanthrene compound isolated from Bletilla striata, has been identified as a modulator of the PTEN/Akt signaling pathway.[1][2][3][4] Research indicates that this compound exerts its effects on cell cycle progression by influencing the stability of the p27Kip1 protein in a PTEN-dependent manner.[1][3] Specifically, this compound inhibits the lipopolysaccharide (LPS)-induced phosphorylation of PTEN.[1][2] This action preserves PTEN's tumor-suppressive function, leading to the downstream stabilization of p27Kip1. The accumulation of p27Kip1 subsequently induces G1 phase cell cycle arrest.[1][3] This guide synthesizes the available data on these interactions and provides the methodologies to study them.
Signaling Pathway
This compound's interaction with the PTEN/p27Kip1 axis is primarily understood through its influence on the PI3K/Akt signaling pathway. In LPS-stimulated macrophages, PTEN is phosphorylated, which inactivates it.[1] This inactivation allows for the unchecked activation of the PI3K/Akt pathway, leading to the phosphorylation and subsequent degradation of p27Kip1, thereby promoting cell cycle progression.[3]
This compound intervenes by inhibiting the phosphorylation of PTEN, thus maintaining its phosphatase activity.[1][2] Active PTEN negatively regulates the PI3K/Akt pathway. This inhibition of Akt-mediated signaling prevents the phosphorylation of p27Kip1, leading to its stabilization and accumulation, which in turn results in G1 cell cycle arrest.[1][3]
Quantitative Data Presentation
The following tables summarize the quantitative findings from the key study on this compound's interaction with PTEN and p27Kip1 in RAW264.7 macrophages.
Table 1: Effect of this compound on Protein Phosphorylation
| Target Protein | Treatment | Concentration | Observed Effect |
|---|---|---|---|
| PTEN | This compound + LPS | 2.5 µg/mL | Significant downregulation of phosphorylation.[1] |
| p27Kip1 | This compound + LPS | 2.5 µg/mL | Significant downregulation of phosphorylation.[1] |
| Multiple (32 proteins) | this compound + LPS | 2.5 µg/mL | Significant downregulation of phosphorylation.[1] |
Table 2: Effect of this compound on p27Kip1 Protein Levels and Cell Cycle
| Experiment | Treatment | Concentration | Observed Effect | PTEN Dependence |
|---|---|---|---|---|
| Western Blot | This compound + LPS | 5 µg/mL | Significant recovery of p27Kip1 protein levels.[5] | Yes |
| Flow Cytometry | this compound + LPS | 5 µg/mL | Remarkable induction of G1 phase cell cycle arrest.[1][5] | Yes |
Experimental Protocols
The following are generalized protocols for the key experiments used to elucidate the interaction between this compound, PTEN, and p27Kip1. These should be optimized for specific laboratory conditions.
Phospho-Antibody Array
This protocol provides a general workflow for a phospho-antibody array to screen for changes in protein phosphorylation.
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Coelonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelonin, a dihydrophenanthrene compound isolated from the traditional Chinese medicine Bletilla striata, has emerged as a promising natural product with significant anti-inflammatory properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic potential. The information presented herein is intended to support further research and development of this compound as a novel anti-inflammatory agent.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and cellular processes involved in the inflammatory response. In vitro and in vivo studies have demonstrated that this compound can significantly attenuate the production of pro-inflammatory mediators and regulate immune cell function.
Inhibition of the PI3K/AKT/NF-κB Signaling Pathway
A primary mechanism underlying this compound's anti-inflammatory activity is its ability to negatively regulate the Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2][3][4] This pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes.
This compound has been shown to inhibit the phosphorylation of key proteins in this pathway.[1][3] Specifically, it reduces the phosphorylation of the negative regulator Phosphatase and Tensin Homolog (PTEN), which in turn inhibits the activation of AKT.[1][3][4] This upstream inhibition prevents the subsequent phosphorylation and degradation of the inhibitor of NF-κB (IκBα), ultimately blocking the nuclear translocation of the p65 subunit of NF-κB.[1][3][4] By preventing p65 from entering the nucleus, this compound effectively suppresses the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2][3][4]
Regulation of Macrophage Polarization
In the context of acute lung injury (ALI), this compound has been found to modulate the polarization of macrophages, a critical process in the resolution of inflammation.[5] It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[5] This effect is mediated, at least in part, by the upregulation of the non-coding RNA Gm27505.[5] Increased expression of Gm27505 in murine alveolar macrophages (MH-S cells) has been shown to significantly downregulate the expression of inflammation-related genes.[5]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound in LPS-stimulated RAW264.7 Macrophages
| Cytokine | This compound Concentration (µg/mL) | Inhibition of mRNA Expression (%) | Reference |
| IL-1β | 2.5 | 93.1 | [4] |
| IL-6 | 2.5 | Significant Inhibition | [1][2] |
| TNF-α | 2.5 | Significant Inhibition | [1][2] |
Table 2: In Vivo Effects of this compound on Inflammatory Markers in a Mouse Model of LPS-induced Acute Lung Injury
| Inflammatory Marker | Treatment Group | Level in Bronchoalveolar Lavage Fluid (BALF) | Reference |
| Total Inflammatory Cells | LPS + this compound | Markedly Reduced vs. LPS alone | [5] |
| Pro-inflammatory Cytokines | LPS + this compound | Markedly Reduced vs. LPS alone | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
a. Cell Culture and Treatment: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
b. RNA Extraction and Real-Time Quantitative PCR (RT-qPCR): Total RNA is extracted from treated cells using a suitable reagent like TRIzol. cDNA is synthesized from the RNA templates using a reverse transcription kit. RT-qPCR is then performed using specific primers for target genes (e.g., IL-1β, IL-6, TNF-α, and a housekeeping gene like GAPDH for normalization). The relative gene expression is calculated using the 2-ΔΔCt method.[3]
c. Western Blot Analysis: Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-PTEN, phospho-AKT, phospho-IκBα, p65) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
d. Confocal Microscopy for NF-κB p65 Nuclear Translocation: RAW264.7 cells are grown on coverslips and subjected to the same treatment protocol. After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin. Cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI. The coverslips are mounted on slides, and images are captured using a confocal microscope to visualize the localization of p65.
In Vivo Mouse Model of LPS-induced Acute Lung Injury (ALI)
a. Animal Model: Male C57BL/6 mice are typically used. ALI is induced by intratracheal instillation of LPS (e.g., 5 mg/kg body weight) in a small volume of sterile saline. Control animals receive saline only. This compound is administered (e.g., intraperitoneally) at a specified dose prior to or after LPS challenge.
b. Bronchoalveolar Lavage (BAL) Fluid Analysis: At a designated time point after LPS instillation, mice are euthanized, and the lungs are lavaged with sterile PBS. The collected BAL fluid is centrifuged to separate the cells from the supernatant. The cell pellet is resuspended, and total and differential inflammatory cell counts are performed. The supernatant is used to measure the levels of pro-inflammatory cytokines using ELISA kits.
c. Lung Histopathology: Lung tissues are collected, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) to assess the degree of lung injury, including inflammatory cell infiltration, alveolar edema, and thickening of the alveolar wall.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/AKT/NF-κB signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.
Caption: Workflow for in vivo analysis of this compound in a mouse model of ALI.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism [mdpi.com]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
Coelonin's Impact on Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the modulatory effects of Coelonin on cytokine expression profiles, with a focus on its anti-inflammatory properties. The information presented herein is a synthesis of current research findings, intended to support further investigation and drug development efforts in the field of immunology and inflammation.
Executive Summary
This compound, a dihydrophenanthrene compound isolated from Bletilla striata, has demonstrated significant anti-inflammatory activity.[1][2][3][4][5] This document outlines the impact of this compound on the expression of key pro-inflammatory cytokines, details the underlying molecular mechanisms, provides comprehensive experimental protocols for replication, and presents quantitative data in a clear, comparative format. The primary focus is on the effects of this compound in lipopolysaccharide (LPS)-stimulated macrophage models, which are crucial in the study of inflammatory responses.
Quantitative Impact of this compound on Cytokine Expression
This compound has been shown to be a potent inhibitor of pro-inflammatory cytokine production at both the messenger RNA (mRNA) and protein levels. The following tables summarize the quantitative data from studies on LPS-stimulated RAW264.7 macrophages.
Inhibition of Cytokine Gene Expression
The following table details the dose-dependent inhibitory effect of this compound on the mRNA expression of key pro-inflammatory cytokines.
| Cytokine | This compound Concentration (µg/mL) | Mean Relative mRNA Expression (Normalized to Control) | Percentage Inhibition (%) |
| IL-1β | 0 (LPS only) | 1.00 | 0 |
| 0.625 | Not specified | Not specified | |
| 1.25 | Not specified | Not specified | |
| 2.5 | ~0.07 | 93.1 | |
| IL-6 | 0 (LPS only) | 1.00 | 0 |
| 0.625 | ~0.60 | ~40 | |
| 1.25 | ~0.35 | ~65 | |
| 2.5 | ~0.15 | ~85 | |
| TNF-α | 0 (LPS only) | 1.00 | 0 |
| 0.625 | ~0.70 | ~30 | |
| 1.25 | ~0.45 | ~55 | |
| 2.5 | ~0.20 | ~80 |
Data is synthesized from graphical representations in the cited literature and presented as approximations. For precise values, refer to the original publication.[6]
Inhibition of Cytokine Protein Secretion
The table below summarizes the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines into the cell culture supernatant.
| Cytokine | This compound Concentration (µg/mL) | Mean Protein Concentration (pg/mL) | Percentage Inhibition (%) |
| IL-1β | 0 (LPS only) | ~150 | 0 |
| 0.625 | ~100 | ~33 | |
| 1.25 | ~60 | ~60 | |
| 2.5 | ~25 | ~83 | |
| IL-6 | 0 (LPS only) | ~3500 | 0 |
| 0.625 | ~2500 | ~29 | |
| 1.25 | ~1500 | ~57 | |
| 2.5 | ~500 | ~86 | |
| TNF-α | 0 (LPS only) | ~6000 | 0 |
| 0.625 | ~4500 | ~25 | |
| 1.25 | ~3000 | ~50 | |
| 2.5 | ~1000 | ~83 |
Data is synthesized from graphical representations in the cited literature and presented as approximations. For precise values, refer to the original publication.[6]
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. Research indicates that this compound targets the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol-3-Kinase/Protein Kinase B (PI3K/AKT) signaling pathways.[1][4][5]
Upon stimulation by LPS, the Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of NF-κB.[1] This transcription factor then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α.[1] this compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these cytokines.[1][5]
The PI3K/AKT pathway is also implicated in the regulation of inflammation. This compound has been observed to inhibit the phosphorylation of AKT.[1] Interestingly, while this compound inhibits the phosphorylation of Phosphatase and Tensin Homolog (PTEN), its inhibitory effect on the secretion of IL-1β, IL-6, and TNF-α appears to be independent of PTEN.[1][4][5]
A more recent study has also suggested that this compound can alleviate acute lung injury by up-regulating the expression of the non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's impact on cytokine expression.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: For experiments, cells are seeded in appropriate well plates (e.g., 6-well or 24-well) and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with varying concentrations of this compound (e.g., 0.625, 1.25, 2.5 µg/mL) for 1 hour.
-
Following pre-treatment, cells are stimulated with 200 ng/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.
-
RNA Extraction and Real-Time Polymerase Chain Reaction (RT-PCR)
-
RNA Isolation: Total RNA is extracted from the treated RAW264.7 cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA can be assessed by gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR:
-
Quantitative PCR is performed using a real-time PCR system.
-
The reaction mixture typically contains cDNA template, forward and reverse primers for the target cytokine genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green or TaqMan probe-based master mix.
-
The thermal cycling conditions are optimized for each primer set.
-
The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.[6]
-
Cytokine Protein Secretion Analysis (Cytometric Bead Array - CBA)
-
Sample Collection: After the designated incubation period (e.g., 12 hours), the cell culture supernatant is collected. For IL-1β detection, cells may require an additional stimulation with ATP (1 mM for 15 minutes) to induce its release.[1]
-
Cytometric Bead Array:
-
A cytometric bead array (CBA) kit for mouse inflammation is used to simultaneously measure the concentrations of multiple cytokines (IL-1β, IL-6, TNF-α) in the supernatant.
-
The assay is performed according to the manufacturer's protocol, which typically involves the following steps:
-
Incubation of the supernatant samples or standards with a mixture of capture beads specific for each cytokine.
-
Addition of a phycoerythrin (PE)-conjugated detection antibody cocktail.
-
Washing to remove unbound reagents.
-
Analysis of the samples on a flow cytometer.
-
-
The concentration of each cytokine is determined by comparing the fluorescence intensity of the sample to a standard curve generated from known concentrations of recombinant cytokines.
-
Conclusion and Future Directions
This compound demonstrates robust anti-inflammatory properties by significantly inhibiting the expression and secretion of key pro-inflammatory cytokines. Its mechanism of action, centered on the inhibition of the NF-κB and PI3K/AKT signaling pathways, presents a promising avenue for the development of novel therapeutic agents for inflammatory diseases.
Future research should focus on:
-
In vivo studies to validate the anti-inflammatory efficacy and safety of this compound in animal models of inflammatory diseases.
-
Further elucidation of the molecular targets of this compound to fully understand its mechanism of action.
-
Investigation into the role of the non-coding RNA Gm27505 in mediating the anti-inflammatory effects of this compound.
-
Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing and delivery methods for potential therapeutic applications.
This guide provides a comprehensive overview for researchers and drug development professionals to build upon the existing knowledge of this compound's immunomodulatory effects. The detailed protocols and quantitative data serve as a valuable resource for designing and interpreting future studies in this promising area of research.
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 5. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism [ouci.dntb.gov.ua]
- 6. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an active component extract from Bletilla striata (Thunb.) Reichb.f., alleviates lipopolysaccharide-induced acute lung injury by increasing the expression of non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages caused by inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Coelonin Extraction from Bletilla striata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bletilla striata, a terrestrial orchid commonly used in traditional Chinese medicine, is a rich source of bioactive compounds. Among these, coelonin, a dihydrophenanthrene derivative, has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from the tubers of Bletilla striata. Additionally, the underlying anti-inflammatory signaling pathway of this compound is detailed to provide a mechanistic context for drug development professionals. The content of this compound in Bletilla striata has been reported to range from 0.020% to 0.301% in different samples.[1][4]
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the quantitative data related to the extraction and purification of this compound from Bletilla striata.
| Parameter | Method | Result | Reference |
| This compound Content in Plant Material | HPLC | 0.020% - 0.301% (w/w) | [1][4] |
| This compound Composition in Enriched Fraction (EFBS) | HPLC | 15.88% (w/w) | [5] |
| Anti-inflammatory Activity (IC₅₀) | LPS-induced RAW264.7 cells | 2.5 µg/mL (inhibits IL-1β, IL-6, TNF-α) | [1][2] |
Experimental Protocols
I. Extraction of Crude this compound from Bletilla striata Tubers
This protocol outlines the initial extraction of a crude extract enriched with this compound and other bibenzyl compounds from dried Bletilla striata tubers.
Materials and Reagents:
-
Dried tubers of Bletilla striata
-
95% Ethyl Alcohol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Rotary Evaporator
-
Reflux Apparatus
-
Separatory Funnel
-
Filter Paper
Procedure:
-
Preparation of Plant Material: Grind the dried tubers of Bletilla striata into a coarse powder.
-
Ethanolic Extraction:
-
Solvent Evaporation: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in deionized water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid extraction with ethyl acetate (EtOAc) three times.
-
Combine the EtOAc fractions.
-
-
Final Concentration: Concentrate the EtOAc-soluble fraction using a rotary evaporator to yield the crude this compound-enriched extract.
II. Purification of this compound using Column Chromatography
This protocol describes the purification of this compound from the crude extract using a combination of different column chromatography techniques.
Materials and Reagents:
-
Crude this compound-enriched extract
-
Silica Gel (for column chromatography)
-
Polyamide (for column chromatography)
-
MCI Gel (for column chromatography)
-
Chloroform (CHCl₃)
-
Methanol (CH₃OH)
-
Deionized Water
-
Glass Chromatography Column
-
Fraction Collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in chloroform.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:1 to 0:1 v/v).[6]
-
Collect fractions and monitor the separation using TLC under a UV lamp.
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Polyamide Column Chromatography:
-
For further enrichment, the fractions containing this compound can be subjected to polyamide column chromatography.[5]
-
Elute the column with a suitable solvent system (e.g., ethanol-water gradient).
-
Collect and analyze fractions as described above.
-
-
MCI Gel Column Chromatography:
-
As a final purification step, use an MCI gel column.
-
Elute with a gradient of water-methanol (e.g., from 60:40 to 0:100 v/v).[6]
-
Collect fractions and verify the purity of this compound using HPLC.
-
III. Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound.
Materials and Reagents:
-
Purified this compound sample
-
This compound standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water with 0.1% Acetic Acid
-
HPLC system with a C18 column and a photodiode array (PDA) detector
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Dissolve a precisely weighed amount of the purified sample in the mobile phase.
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Acetic Acid in Water (B). A typical gradient could be: 0-35 min, 30% A; 35-45 min, 30-40% A; 45-55 min, 40% A.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm
-
Injection Volume: 10 µL
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response.[1][3] A key mechanism is the negative regulation of the NF-κB signaling pathway, which may be partially mediated through the PTEN/AKT pathway.[1][6]
Caption: this compound's Anti-inflammatory Signaling Pathway.
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103536462A - Preparation method and application of bletilla striata extract - Google Patents [patents.google.com]
- 3. This compound, an active component extract from Bletilla striata (Thunb.) Reichb.f., alleviates lipopolysaccharide-induced acute lung injury by increasing the expression of non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages caused by inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effect Fraction of Bletilla striata and Its Protective Effect on LPS-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Coelonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelonin is a dihydrophenanthrene compound isolated from the medicinal plant Bletilla striata.[1] It has demonstrated significant anti-inflammatory properties, making it a compound of interest for further pharmacological investigation and drug development.[2][3][4] High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification of natural products like this compound, offering high resolution and purity.[5][6][7][8] This application note provides a detailed protocol for the purification of this compound using a combination of analytical and preparative reversed-phase HPLC (RP-HPLC).
Principle of the Method
The purification strategy involves an initial analytical-scale separation to determine the retention time of this compound and optimize the separation parameters. This analytical method is then scaled up to a preparative HPLC system to isolate larger quantities of the target compound. The separation is based on the differential partitioning of this compound and other components of the plant extract between a non-polar stationary phase (C18 column) and a polar mobile phase (acetonitrile and water with an acid modifier).[4]
Materials and Reagents
-
This compound Standard (≥98% purity) (For analytical method development)
-
Crude extract of Bletilla striata
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (Glacial, HPLC grade)
-
Methanol (HPLC grade) (For sample preparation)
-
0.22 µm Syringe Filters
Equipment
-
Analytical HPLC System with a Photodiode Array (PDA) or UV detector
-
Preparative HPLC System with a fraction collector
-
Analytical C18 column (e.g., Symmetrix ODS-RC18, 250 x 4.6 mm, 5 µm)[2][9]
-
Preparative C18 column (with the same stationary phase chemistry as the analytical column)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to protect the HPLC columns and achieve optimal separation.
-
Extraction: Prepare an ethanolic extract of Bletilla striata tuber. A previously described method involves reflux extraction with 80% ethanol.[2]
-
Preliminary Fractionation (Optional but Recommended): To reduce the complexity of the mixture injected onto the HPLC system, a preliminary fractionation using techniques like solid-phase extraction (SPE) or column chromatography can be employed.[2]
-
Solubilization: Dissolve the crude extract or the this compound-containing fraction in methanol to a concentration of approximately 1 mg/mL.[2]
-
Clarification: Centrifuge the sample solution to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.[10]
Analytical HPLC Method for this compound
This step is to identify the retention time of this compound and confirm the suitability of the chromatographic conditions.
Table 1: Analytical HPLC Parameters for this compound Analysis [2][9]
| Parameter | Condition |
| Column | Symmetrix ODS-RC18 (250 x 4.6 mm, 5 µm) with a C18 guard column (4 x 3.0 mm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Acetic Acid in Water |
| Gradient | 0–35 min, 30% A (isocratic)35–45 min, 30% to 40% A45–55 min, 40% A (isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Photodiode Array (PDA) at 259 nm |
| Injection Volume | 10 µL |
Scaling Up to Preparative HPLC
The analytical method is scaled up to a preparative scale to purify a larger amount of this compound. The key is to maintain the resolution achieved at the analytical scale.
Scaling Calculations:
-
Flow Rate: The flow rate is scaled geometrically based on the column diameters.
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter² / Analytical Column Diameter²)
-
-
Injection Volume: The injection volume is scaled based on the column volumes.
-
Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Diameter² × Preparative Column Length) / (Analytical Column Diameter² × Analytical Column Length)
-
-
Gradient Time: The gradient duration should be kept proportional to the column volume to maintain similar separation.
Table 2: Example of Scaled-Up Preparative HPLC Parameters
| Parameter | Analytical Condition (4.6 x 250 mm) | Preparative Condition (e.g., 21.2 x 250 mm) |
| Flow Rate | 1.0 mL/min | ~21.2 mL/min |
| Injection Volume | 10 µL | ~212 µL (can be optimized for higher loading) |
| Gradient | As per Table 1 | Maintain the same gradient profile and duration |
| Detection | 259 nm | 259 nm |
Preparative HPLC Protocol
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (30% Acetonitrile, 70% 0.1% Acetic Acid) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered, concentrated sample onto the preparative column.
-
Chromatographic Run and Fraction Collection: Run the preparative HPLC method. Collect fractions corresponding to the peak of this compound, which was identified during the analytical run.
-
Post-Purification Processing:
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated this compound.
-
Solvent Removal: Combine the pure fractions and remove the HPLC solvents using a rotary evaporator.
-
Lyophilization: Freeze-dry the aqueous residue to obtain pure this compound as a solid powder.
-
Visualizations
Experimental Workflow
References
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. waters.com [waters.com]
- 6. Analytical HPLC to Preparative HPLC | Lab Manager [labmanager.com]
- 7. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 8. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: Structural Elucidation and Bioactivity of Coelonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelonin, a dihydrophenanthrene compound isolated from medicinal plants such as Bletilla striata, has demonstrated significant anti-inflammatory properties.[1][2][3] This application note provides a detailed analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering protocols for its characterization. Furthermore, it delves into its mechanism of action, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. This compound has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][3]
Structural and Mass Spectrometry Data
The structural elucidation of this compound was performed using a combination of NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS).
Table 1: Mass Spectrometry Data for this compound
| Parameter | Observed Value |
| Ionization Mode | ESI |
| Mass-to-Charge Ratio (m/z) | 245.1108 [M+H]⁺ |
Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2.79 | m | - | 4H, CH₂ |
| 3.71 | s | - | 3H, OCH₃ |
| 6.19 | dd | 1.8, 2.4 | 1H, H-4 |
| 6.25 | dd | 1.8, 1.8 | 2H, H-2, 6 |
| 6.63 | m | - | 3H, H-2', 4', 6' |
| 7.08 | dd | 7.8, 8.4 | 1H, H-5' |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)
| Chemical Shift (δ) ppm | Assignment |
| 160.83 | C-5 |
| 157.98 | C-3 |
| 157.68 | C-2 |
| 156.93 | C-3' |
| 156.04 | C-4 |
| 154.63 | C-7 |
| 144.06 | C-1 |
| 143.29 | C-1' |
| 140.42 | C-10a |
| 139.08 | C-8a |
| 128.84 | C-5' |
| 128.63 | C-5 |
| 124.77 | C-5a |
| 119.43 | C-6' |
| 115.37 | C-8 |
| 114.93 | C-2' |
| 113.61 | C-4a |
| 112.36 | C-4' |
| 112.17 | C-6 |
| 107.63 | C-2 |
| 106.90 | C-1 |
| 105.12 | C-6 |
| 98.54 | C-4 |
| 97.83 | C-3 |
| 54.45 | -OCH₃ |
| 54.10 | OCH₃ |
| 37.80 | CH₂-a' |
| 37.47 | CH₂-a |
| 30.38 | C-10 |
| 29.80 | C-9 |
Experimental Protocols
Sample Preparation for NMR and MS Analysis
-
Isolation: this compound is isolated from the powdered, dried tubers of Bletilla striata via extraction with 95% ethanol. The resulting extract is then subjected to chromatographic separation techniques, such as column chromatography over silica gel and polyamide, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[1]
-
Purity Assessment: The purity of the isolated this compound is determined to be >98% using analytical HPLC.[1][4]
-
Sample Preparation: For NMR analysis, a few milligrams of purified this compound are dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD). For ESI-MS analysis, a dilute solution of this compound is prepared in a suitable solvent like methanol.
NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker DRX-600 spectrometer.
-
¹H NMR Acquisition:
-
Solvent: CD₃OD
-
Frequency: 600 MHz
-
Parameters: Standard acquisition parameters for ¹H NMR are used.
-
-
¹³C NMR Acquisition:
-
Solvent: CD₃OD
-
Frequency: 150 MHz
-
Parameters: Standard acquisition parameters for ¹³C NMR with proton decoupling are used.
-
Mass Spectrometry
-
Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on an ACQUITY UPLC system coupled to a SYNAPT-G2-Si high-definition mass spectrometer.[5]
-
ESI-MS Acquisition:
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typically used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio is determined.
-
Mechanism of Action: Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway.[1][3] This inhibition is mediated, at least in part, through the PTEN/AKT pathway.[1][3] this compound has been shown to inhibit the phosphorylation of PTEN in a dose-dependent manner, which in turn negatively regulates the PI3K/AKT pathway, leading to the suppression of NF-κB activation.[3][5]
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow for this compound Analysis
The general workflow for the isolation and characterization of this compound involves a series of steps starting from the plant material to the final structural and bioactivity assessment.
Caption: Experimental workflow for this compound analysis.
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an active component extract from Bletilla striata (Thunb.) Reichb.f., alleviates lipopolysaccharide-induced acute lung injury by increasing the expression of non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages caused by inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Coelonin Anti-Inflammatory Cell-Based Assay in RAW264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for evaluating the anti-inflammatory properties of Coelonin, a dihydrophenanthrene compound isolated from Bletilla striata, using the RAW264.7 murine macrophage cell line. Lipopolysaccharide (LPS) is used to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The protocols outlined here describe methods to quantify the inhibitory effects of this compound on these inflammatory markers. Furthermore, this note details the investigation of this compound's mechanism of action by analyzing its impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways through Western blot analysis.
Principle of the Assay
RAW264.7 macrophages, when stimulated with LPS, mimic an inflammatory response by upregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the release of NO and pro-inflammatory cytokines.[1][2] this compound has been shown to significantly inhibit the expression of IL-1β, IL-6, and TNF-α induced by LPS.[3] The primary mechanism involves the inhibition of PTEN phosphorylation, which negatively regulates the PI3K/AKT pathway, leading to the suppression of NF-κB activation.[3][4] This application note provides a framework to assess the anti-inflammatory potential of this compound by measuring its ability to reduce the production of key inflammatory mediators in a dose-dependent manner.
Materials and Reagents
-
Cell Line: RAW264.7 murine macrophage cell line (ATCC)
-
Reagents:
-
This compound (purity >98%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO2) standard
-
Mouse TNF-α and IL-6 ELISA Kits
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin, anti-GAPDH.[5][6]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Experimental Workflow
Caption: Experimental workflow for this compound assessment.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Sub-culture cells every 2-3 days when they reach 80% confluency. A sub-cultivation ratio of 1:3 to 1:6 is recommended.[8]
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the non-toxic working concentrations of this compound.
-
Seed RAW264.7 cells in a 96-well plate at a density of 5×10⁵ cells/mL and incubate overnight.[9]
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 2.5, 5, 10, 20 µg/mL) and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability should be above 90% for the concentrations used in subsequent experiments.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/mL and allow them to adhere overnight.[10]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11][12]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Prepare the Griess reagent by mixing equal volumes of reagent A and reagent B immediately before use.[8]
-
Add 100 µL of the Griess reagent to 100 µL of supernatant in a new 96-well plate.[8]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 550 nm.[8]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW264.7 cells in a 24-well plate (1 × 10⁵ cells/well) and incubate overnight.[13]
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[13]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[14][15]
-
The absorbance is typically measured at 450 nm.[16]
Western Blot Analysis for Signaling Pathways
-
Seed RAW264.7 cells in 6-well plates at a density of 1 × 10⁶ cells/well and incubate overnight.[2]
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for a shorter duration suitable for signaling pathway activation (e.g., 15-30 minutes for MAPK and NF-κB phosphorylation).[1][4]
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (15-50 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[5][6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with specific primary antibodies against phosphorylated and total proteins of the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways overnight at 4°C.[1][5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band density using appropriate software and normalize to a loading control like β-actin or GAPDH.
Data Presentation: Expected Results
The following tables represent expected data from the described assays, demonstrating the anti-inflammatory effect of this compound.
Table 1: Effect of this compound on RAW264.7 Cell Viability
| Treatment | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| Control | - | 100.0 ± 5.0 |
| This compound | 2.5 | 99.5 ± 4.8 |
| This compound | 5.0 | 98.2 ± 5.1 |
| This compound | 10.0 | 96.5 ± 4.5 |
| this compound | 20.0 | 92.1 ± 5.3 |
Table 2: Inhibition of LPS-Induced NO Production by this compound
| Treatment | Concentration (µg/mL) | Nitrite Concentration (µM) |
|---|---|---|
| Control | - | 1.5 ± 0.3 |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 |
| LPS + this compound | 2.5 | 25.3 ± 2.5** |
| LPS + this compound | 5.0 | 15.1 ± 1.9*** |
| LPS + this compound | 10.0 | 8.9 ± 1.2*** |
*Data are presented as mean ± SD. **p<0.01, **p<0.001 compared to the LPS-only group.
Table 3: Inhibition of LPS-Induced Cytokine Production by this compound
| Treatment | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | - | 50.2 ± 8.5 | 25.1 ± 5.6 |
| LPS (1 µg/mL) | - | 2850.5 ± 150.7 | 1540.3 ± 110.2 |
| LPS + this compound | 2.5 | 1675.3 ± 120.1** | 980.5 ± 95.8* |
| LPS + this compound | 5.0 | 980.1 ± 98.4*** | 550.6 ± 70.4** |
| LPS + this compound | 10.0 | 450.6 ± 65.2*** | 275.8 ± 45.1*** |
*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the LPS-only group.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects primarily by modulating the PTEN/PI3K/AKT axis, which subsequently inhibits the canonical NF-κB signaling pathway.[3][4] LPS stimulation activates this pathway, leading to the phosphorylation and degradation of IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.[1] this compound inhibits this process, reducing the expression of these inflammatory mediators.[3]
Caption: this compound's proposed mechanism of action.
References
- 1. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Administration of Coelonin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelonin, a dihydrophenanthrene compound isolated from the traditional Chinese medicine Bletilla striata, has demonstrated significant anti-inflammatory properties.[1][2][3] In vitro studies have elucidated its mechanism of action, primarily involving the modulation of key inflammatory signaling pathways.[2] Recent in vivo studies using a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model have confirmed its protective effects, highlighting its potential as a therapeutic agent for inflammatory conditions.[1][4] this compound was observed to significantly ameliorate pathological damage in lung tissues and markedly reduce the levels of inflammatory markers in the bronchoalveolar lavage fluid (BALF).[1]
These application notes provide a comprehensive overview of the known effects of this compound and detailed protocols for its administration in mouse models of inflammation, based on available research.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism. A key pathway involves the regulation of the PTEN/AKT/NF-κB signaling cascade.[2] By inhibiting the activation of NF-κB, a central transcription factor for pro-inflammatory genes, this compound effectively suppresses the expression of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][3]
Furthermore, recent findings indicate that this compound can upregulate the expression of the non-coding RNA Gm27505.[1] This upregulation is believed to play a crucial role in modulating macrophage polarization, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, thereby contributing to the resolution of inflammation.[1]
Quantitative Data Summary
While specific in vivo dosage and efficacy data for this compound are not yet widely published, in vitro studies provide valuable quantitative insights into its anti-inflammatory potency.
| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |
| Cytokine Inhibition | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 2.5 µg/mL | Significant downregulation of IL-1β and IL-6 mRNA expression | [3] |
| NF-κB Activation | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent | Reduction of p65 nuclear translocation | [3] |
Experimental Protocols
The following protocols are based on established methodologies for inducing acute lung injury in mice and general practices for the administration of small molecules. The specific dosage and vehicle for this compound in vivo have not been detailed in the available literature; therefore, the following is a representative protocol that may require optimization.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
This model is widely used to mimic the inflammatory conditions of acute lung injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose [CMC] in saline, or a solution containing DMSO and Tween 80 further diluted in saline. Solubility of this compound in various vehicles should be tested prior to the experiment).
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
LPS Preparation: Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be determined based on dose-ranging studies.
-
Animal Groups:
-
Vehicle Control: Mice receiving the vehicle and sterile saline.
-
LPS + Vehicle: Mice receiving the vehicle and LPS.
-
LPS + this compound: Mice receiving this compound and LPS.
-
-
This compound Administration: Administer this compound (or vehicle) to the respective groups. The route of administration could be intraperitoneal (i.p.) or oral gavage. The timing of administration should be determined based on the experimental design (e.g., 1 hour prior to LPS challenge).
-
Induction of ALI: Anesthetize the mice lightly with isoflurane. Intratracheally instill 50 µL of LPS solution (50 µg per mouse). Administer 50 µL of sterile saline to the control group.
-
Monitoring: Monitor the animals for signs of distress.
-
Endpoint Analysis (e.g., 24 hours post-LPS):
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (TNF-α, IL-6, IL-1β).
-
Harvest lung tissue for histopathological examination (H&E staining) and measurement of myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration).
-
Perform quantitative PCR (qPCR) or Western blot on lung tissue to analyze the expression of inflammatory mediators and signaling proteins.
-
Intraperitoneal (i.p.) Injection of this compound
Procedure:
-
Restrain the mouse by gently grasping the loose skin over the neck and back.
-
Tilt the mouse slightly to a head-down position.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 15-20 degree angle.
-
Aspirate to ensure no fluid or blood is drawn, confirming the needle is in the peritoneal cavity.
-
Inject the this compound solution slowly. The typical injection volume is 100-200 µL.
-
Withdraw the needle and return the mouse to its cage.
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: Proposed signaling pathway of this compound in macrophages.
Experimental Workflow for In Vivo Administration of this compound
Caption: General experimental workflow for this compound in a mouse ALI model.
References
- 1. This compound, an active component extract from Bletilla striata (Thunb.) Reichb.f., alleviates lipopolysaccharide-induced acute lung injury by increasing the expression of non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages caused by inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Coelonin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelonin, a dihydrophenanthrene compound isolated from Bletilla striata, has demonstrated notable anti-inflammatory properties in in vitro models.[1] Its potential as a therapeutic agent warrants further investigation in preclinical animal models. These application notes provide a comprehensive guide to the proposed dosing and formulation of this compound for in vivo research, based on its known physicochemical properties and established pharmacological data. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on specific experimental goals and animal models.
Physicochemical Properties of this compound
A clear understanding of this compound's physicochemical properties is essential for developing appropriate formulations for animal studies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | PubChem |
| Molecular Weight | 242.27 g/mol | [2] |
| Appearance | Solid (assumed) | General |
| Aqueous Solubility | Poor (assumed) | Inferred from structure and common properties of similar compounds. |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Formulation Strategies for Animal Dosing
Given the presumed poor aqueous solubility of this compound, appropriate formulation is critical for achieving adequate bioavailability in animal studies. The choice of formulation will depend on the intended route of administration.
Oral Administration (Gavage)
For oral administration, a suspension is often the most practical approach for water-insoluble compounds.
Table 1: Recommended Vehicle for Oral Suspension
| Component | Concentration (% w/v) | Purpose |
| Carboxymethylcellulose (CMC) | 0.5 - 1.0% | Suspending agent |
| Sodium Lauryl Sulfate (SLS) | 0.1% | Wetting agent |
| Benzyl Alcohol | 0.9% | Preservative (optional) |
| Purified Water | q.s. to 100% | Vehicle |
Alternative Formulations for Oral Administration:
-
Co-solvents: A mixture of polyethylene glycol 400 (PEG 400), propylene glycol, and water can be used to dissolve this compound.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or oil solutions may enhance oral absorption.[4][5]
Intraperitoneal (IP) and Intravenous (IV) Administration
For systemic administration via IP or IV routes, a solubilized formulation is required to prevent precipitation and ensure accurate dosing.
Table 2: Recommended Vehicle for Solubilized Formulation
| Component | Concentration (% v/v) | Notes |
| Dimethyl sulfoxide (DMSO) | ≤ 10% | Initial solubilizing agent |
| PEG 400 | 30 - 40% | Co-solvent |
| Saline (0.9% NaCl) | q.s. to 100% | Vehicle |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a homogenous suspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Sodium Lauryl Sulfate (SLS)
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
In a beaker, dissolve SLS in approximately 50% of the final volume of purified water with gentle stirring.
-
Slowly add the CMC to the SLS solution while stirring continuously to avoid clumping.
-
Continue stirring until the CMC is fully hydrated and the solution is uniform.
-
Add the remaining purified water to reach the final volume and continue to stir until homogenous.
-
-
This compound Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the this compound powder in a mortar with a small amount of the prepared vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the suspension to a beaker and stir with a magnetic stir bar for at least 30 minutes before dosing to ensure uniformity.
-
Workflow for Oral Formulation Preparation
Caption: Workflow for preparing this compound oral suspension.
Protocol 2: Proposed Acute Oral Toxicity Study in Mice
Objective: To determine the acute toxicity of this compound following a single oral dose and to identify a potential dose range for efficacy studies. This protocol is based on OECD Test Guideline 420.[6][7]
Animals:
-
Healthy, young adult mice (e.g., C57BL/6 or CD-1), 8-12 weeks old.
-
Use one sex initially (typically females).
-
Acclimatize animals for at least 5 days before the study.
Procedure:
-
Dose Selection:
-
Start with a limit test dose of 2000 mg/kg. If mortality is observed, subsequent groups should receive lower doses (e.g., 300, 50, 5 mg/kg).[7]
-
-
Dosing:
-
Fast animals overnight (with access to water) before dosing.
-
Administer the prepared this compound suspension via oral gavage. The volume should not exceed 10 mL/kg.
-
A vehicle control group should be included.
-
-
Observations:
-
Monitor animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
-
Endpoint:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (those that die during the study and those euthanized at the end).
-
Table 3: Data Collection in Acute Toxicity Study
| Parameter | Frequency |
| Clinical Signs | Continuously for the first 4 hours, then daily |
| Body Weight | Day 0 (pre-dose), Day 7, Day 14 |
| Mortality | Daily |
| Gross Necropsy | At time of death or study termination |
Workflow for Acute Toxicity Study
Caption: Workflow for a proposed acute oral toxicity study.
Protocol 3: Proposed In Vivo Efficacy Study in an LPS-Induced Inflammation Model
Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS).
Animals:
-
Male or female mice (e.g., C57BL/6), 8-12 weeks old.
Procedure:
-
Dosing Regimen:
-
Based on the acute toxicity study, select 2-3 non-toxic doses of this compound.
-
Pre-treat animals with the this compound formulation (or vehicle) orally for a specified period (e.g., 1-7 days) before LPS challenge.
-
-
Induction of Inflammation:
-
Administer LPS (e.g., 1 mg/kg) via intraperitoneal (IP) injection.[8]
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum analysis.
-
Tissues such as the liver, lungs, and spleen can also be harvested for analysis.
-
-
Endpoint Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex assay.
-
Perform histological analysis on harvested tissues to assess inflammation.
-
Table 4: Experimental Groups for Efficacy Study
| Group | Treatment | LPS Challenge |
| 1 | Vehicle | No |
| 2 | Vehicle | Yes |
| 3 | This compound (Low Dose) | Yes |
| 4 | This compound (Mid Dose) | Yes |
| 5 | This compound (High Dose) | Yes |
Workflow for LPS-Induced Inflammation Study
Caption: Workflow for a this compound efficacy study in an LPS model.
This compound Signaling Pathway
In vitro studies have suggested that this compound exerts its anti-inflammatory effects by modulating the PTEN/AKT/NF-κB signaling pathway.[1] this compound may inhibit the phosphorylation of PTEN, which in turn negatively regulates the PI3K/AKT pathway, leading to the suppression of NF-κB activation.[1] This ultimately results in a decrease in the expression of pro-inflammatory cytokines.
Caption: Proposed signaling pathway for this compound's anti-inflammatory action.
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-9,10-Dihydrophenanthrene-2,7-Diol | 82344-82-9 | Benchchem [benchchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral toxicity study [bio-protocol.org]
- 7. bemsreports.org [bemsreports.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Coelonin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of Coelonin, a natural dihydrophenanthrene compound, on cellular signaling pathways. The provided protocols and data interpretation guidelines are intended to assist researchers in academic and industrial settings in elucidating the molecular mechanisms of this compound and its potential therapeutic applications.
Introduction to this compound and its Cellular Effects
This compound, isolated from Bletilla striata, has demonstrated significant anti-inflammatory and cell-cycle regulatory properties.[1][2] Studies have shown that this compound can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages and induce G1 phase cell cycle arrest.[1][2] The primary molecular mechanisms implicated involve the modulation of the PI3K/AKT signaling pathway and its downstream effectors, such as NF-κB, and the regulation of the tumor suppressor PTEN and the cell cycle inhibitor p27Kip1.[1][2][3] Western blot analysis is a crucial technique to quantify the changes in the expression and phosphorylation status of these key proteins upon this compound treatment.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects by influencing several key signaling proteins. Understanding these pathways is critical for designing and interpreting Western blot experiments.
-
PI3K/AKT/NF-κB Pathway: this compound has been observed to negatively regulate the PI3K/AKT pathway.[1][4] This inhibition leads to the suppression of NF-κB activation, a key transcription factor involved in the inflammatory response.[1][2] Western blot analysis can be used to measure the phosphorylation status of AKT and the expression and nuclear translocation of NF-κB subunits like p65.
-
PTEN/p27Kip1 Pathway: this compound treatment has been linked to the inhibition of PTEN phosphorylation.[1][3][5] This, in turn, prevents the degradation of the cyclin-dependent kinase inhibitor p27Kip1, leading to cell cycle arrest in the G1 phase.[1][2] Western blotting is essential to detect changes in the levels of total and phosphorylated PTEN and the accumulation of p27Kip1.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative changes in key protein markers in cells treated with this compound, based on published findings. This serves as a reference for expected outcomes in Western blot analyses.
| Target Protein | Treatment Group | Expected Change in Expression/Phosphorylation | Reference |
| Phospho-PTEN | This compound + LPS | ↓ (Dose-dependent decrease) | [1][3] |
| Phospho-AKT | This compound + LPS | ↓ | [2] |
| Nuclear NF-κB p65 | This compound + LPS | ↓ (Dose-dependent decrease) | [2] |
| Phospho-NF-κB p65 | This compound + LPS | ↓ | [2] |
| Phospho-NF-κB p105/50 | This compound + LPS | ↓ | [2] |
| p27Kip1 | This compound + LPS | ↑ (Recovery of expression) | [2] |
| iNOS | This compound + LPS | ↓ | [2] |
| COX-2 | This compound + LPS | ↓ | [5] |
Detailed Experimental Protocol: Western Blotting
This protocol provides a step-by-step guide for performing Western blot analysis on this compound-treated cells.
Cell Culture and Treatment
-
Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates or 10 cm dishes and culture until they reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5 µg/mL) for 1 hour.
-
Induce the cellular response by adding an agonist, such as LPS (e.g., 200 ng/mL), and incubate for the desired time (e.g., 30 minutes for phosphorylation studies, 12-24 hours for protein expression studies).
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.
Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold 1X PBS.[6]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[7][8]
-
Scrape the adherent cells and transfer the cell lysate to a pre-cooled microcentrifuge tube.[8]
-
Sonicate the lysate for 10-15 seconds to shear DNA and ensure complete lysis.[6][7]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[7][8]
-
Transfer the supernatant (protein extract) to a fresh tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).[7]
SDS-PAGE and Protein Transfer
-
Normalize the protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]
Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6][7] The dilution factor will be antibody-specific.
-
Wash the membrane three times for 5-10 minutes each with TBST.[6][7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a CCD camera-based imager or X-ray film.[8] For quantitative analysis, a CCD imager is recommended to avoid signal saturation.[10][11]
Data Analysis
-
Perform densitometric analysis of the Western blot bands using appropriate software.
-
Normalize the signal intensity of the target protein to that of a loading control (e.g., β-actin, GAPDH, or total protein normalization) to account for variations in protein loading.[10]
-
For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
-
Present the data as fold change relative to the control group.
Below is a workflow diagram for the Western blot protocol.
Caption: Western Blot Experimental Workflow.
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. origene.com [origene.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Gene Expression Analysis Following Coelonin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelonin, a dihydrophenanthrene compound isolated from Bletilla striata, has demonstrated significant anti-inflammatory properties.[1][2][3][4] This document provides detailed application notes and protocols for analyzing gene expression changes in response to this compound treatment. The primary mechanism of action of this compound involves the negative regulation of the PI3K/AKT signaling pathway, which subsequently inhibits NF-κB activation.[1][2][4][5][6] Additionally, recent studies have shown that this compound can upregulate the expression of the non-coding RNA Gm27505, which is involved in modulating macrophage polarization and inhibiting inflammatory responses.[7]
These protocols are designed to guide researchers in investigating the molecular effects of this compound, with a focus on its impact on inflammatory gene expression and associated signaling pathways. The methodologies described herein are based on published research and are intended to be adapted to specific laboratory conditions and research questions.
Data Presentation: Summary of this compound's Effects
The following tables summarize the key quantitative findings from studies on this compound treatment.
Table 1: Effect of this compound on Inflammatory Cytokine Expression in LPS-stimulated RAW264.7 Macrophages
| Gene/Protein | Treatment Concentration | Fold Change/Effect | Experimental Method |
| IL-1β mRNA | 2.5 µg/mL | Significant downregulation | RT-PCR[5][8] |
| IL-6 mRNA | 2.5 µg/mL | Significant downregulation | RT-PCR[5][8] |
| TNF-α mRNA | 2.5 µg/mL | Significant downregulation | RT-PCR[5][8] |
| IL-1β Protein | 2.5 µg/mL | Significant inhibition of secretion | Cytometric Bead Array[8] |
| IL-6 Protein | 2.5 µg/mL | Significant inhibition of secretion | Cytometric Bead Array[8] |
| TNF-α Protein | 2.5 µg/mL | Significant inhibition of secretion | Cytometric Bead Array[8] |
Table 2: Proteins with Significantly Downregulated Phosphorylation Following this compound Treatment in LPS-stimulated RAW264.7 Cells
| Protein | Phosphorylation Site(s) | Pathway Association |
| NF-κB p65 | Not specified | PI3K/AKT/NF-κB |
| NF-κB p105/50 | Not specified | PI3K/AKT/NF-κB |
| PTEN | Ser380/Thr382/Thr383 | PI3K/AKT |
| AKT | Not specified | PI3K/AKT |
| IκBα | Not specified | NF-κB |
| p27Kip1 | Not specified | Cell Cycle |
| And 26 other proteins | Various | Various |
| Note: A microarray analysis revealed that a total of 32 proteins showed significantly downregulated phosphorylation in response to this compound treatment.[1][4][8] |
Table 3: Effect of this compound on Non-coding RNA Expression in LPS-stimulated Murine Alveolar Macrophages (MH-S)
| Non-coding RNA | Treatment | Fold Change/Effect | Experimental Method |
| Gm27505 | This compound | Marked upregulation | Transcriptome Analysis[7] |
Experimental Protocols
The following are detailed protocols for key experiments to analyze the effects of this compound on gene and protein expression.
Cell Culture and this compound Treatment
This protocol describes the culture of RAW264.7 macrophages and subsequent treatment with this compound and lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
This compound and LPS Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of LPS in sterile PBS or cell culture medium.
-
-
Treatment:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 2.5 µg/mL) for 1 hour.[5][8] A vehicle control (DMSO) should be run in parallel.[5]
-
After the pre-treatment period, stimulate the cells with LPS (e.g., 200 ng/mL) for the desired time (e.g., 6 hours for RNA analysis, 12-24 hours for protein analysis).[5][8]
-
Include a negative control group (no treatment) and a positive control group (LPS only).
-
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps for quantifying the mRNA expression of target genes.
Materials:
-
TRIzol reagent or equivalent RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (e.g., for IL-1β, IL-6, TNF-α, and a housekeeping gene like GAPDH)
-
Real-time PCR system
Protocol:
-
RNA Isolation:
-
Following cell treatment, wash the cells with cold PBS.
-
Lyse the cells directly in the culture plate using TRIzol reagent and follow the manufacturer's protocol for RNA extraction.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific forward and reverse primers.
-
Perform the qPCR on a real-time PCR system using a standard thermal cycling program (an example is provided below).
-
Analyze the data using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[5]
-
Example Thermal Cycling Program:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis
Protein Extraction and Western Blotting
This protocol is for the analysis of protein expression and phosphorylation status.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PTEN, anti-PTEN, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control like GAPDH.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for gene expression analysis.
Caption: this compound's mechanism of action on the PI3K/AKT/NF-κB pathway.
Caption: this compound's effect on ncRNA Gm27505 and macrophage polarization.
Caption: Experimental workflow for gene expression analysis after this compound treatment.
References
- 1. [PDF] this compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism | Semantic Scholar [semanticscholar.org]
- 2. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, an active component extract from Bletilla striata (Thunb.) Reichb.f., alleviates lipopolysaccharide-induced acute lung injury by increasing the expression of non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages caused by inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Models for Studying Coelonin's Effects
Introduction
Coelonin, a dihydrophenanthrene compound isolated from Bletilla striata, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of in vitro models to investigate the biological effects of this compound. The primary focus is on its anti-inflammatory and cell cycle regulatory mechanisms.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[1][2][3][4][5][6][7][8] The primary mechanism involves the negative regulation of the PI3K/AKT pathway and subsequent inhibition of NF-κB activation.[1][2][3][5][7][8] this compound has been observed to inhibit the phosphorylation of PTEN, a negative regulator of the PI3K/AKT pathway, leading to reduced NF-κB activity and a decrease in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2][3][5][7][8] Additionally, this compound can induce G1 phase cell-cycle arrest by preventing the degradation of p27Kip1 in a PTEN-dependent manner.[1][2][3][5]
Recommended In Vitro Models
The most relevant in vitro models for studying this compound's anti-inflammatory effects are macrophage cell lines stimulated with LPS to mimic an inflammatory state.[2][3][5][8]
-
RAW264.7 Cells: A murine macrophage-like cell line that is widely used for studying inflammation. These cells are robust and respond consistently to LPS stimulation, making them an excellent model for screening and mechanistic studies of anti-inflammatory compounds like this compound.[2]
-
MH-S Cells: A murine alveolar macrophage cell line. This model is particularly relevant for studying lung inflammation, and this compound has been shown to be effective in this cell line.[4]
-
Primary Macrophages: For studies requiring higher physiological relevance, primary macrophages, such as bone marrow-derived macrophages (BMDMs) or peritoneal macrophages, can be used. However, these cells have a limited lifespan in culture and may exhibit donor-to-donor variability.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated RAW264.7 Macrophages
| Treatment | IL-1β mRNA Expression Inhibition (%) | IL-6 mRNA Expression Inhibition (%) | TNF-α mRNA Expression Inhibition (%) |
| This compound (2.5 µg/mL) | 93.1% | Significant Inhibition | Significant Inhibition |
Data synthesized from published studies.[2][3][5][8]
Table 2: Key Signaling Proteins Modulated by this compound in LPS-stimulated RAW264.7 Macrophages
| Protein | Effect of this compound Treatment | Pathway |
| p-PTEN (Ser380/Thr382/Thr383) | Decreased | PI3K/AKT |
| p-AKT | Decreased | PI3K/AKT |
| p-NF-κB p65 | Decreased | NF-κB |
| p-NF-κB p105/50 | Decreased | NF-κB |
| p-IκBα | Decreased | NF-κB |
| p27Kip1 | Increased (due to decreased degradation) | Cell Cycle |
| iNOS | Decreased | Inflammation |
| COX2 | Decreased | Inflammation |
Data synthesized from published studies.[1][2][3][7][8]
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay using RAW264.7 Cells
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of pro-inflammatory cytokine production in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
ELISA kits for IL-1β, IL-6, and TNF-α
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Methodology:
-
Cell Culture:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Seed RAW264.7 cells in 96-well plates (for ELISA) or 6-well plates (for qRT-PCR and Western Blot) at a density of 2 x 10^5 cells/mL.
-
Allow the cells to adhere overnight.
-
-
This compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (200 ng/mL) for 24 hours. A vehicle control (no this compound, no LPS) and a positive control (LPS only) should be included.
-
-
Sample Collection:
-
For ELISA: Collect the cell culture supernatant and store it at -80°C until analysis.
-
For qRT-PCR: Wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.
-
-
Cytokine Quantification (ELISA):
-
Quantify the levels of IL-1β, IL-6, and TNF-α in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the cell lysates.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to measure the relative mRNA expression levels of Il1b, Il6, and Tnf. Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Protocol 2: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the phosphorylation and expression of key proteins in the PI3K/AKT and NF-κB signaling pathways.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PTEN, anti-PTEN, anti-p-AKT, anti-AKT, anti-p-NF-κB p65, anti-NF-κB p65, anti-p27Kip1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Protein Extraction and Quantification:
-
Lyse the cells from the 6-well plates with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein expression.
-
Visualizations
Caption: Experimental workflow for in vitro analysis of this compound.
Caption: Proposed signaling pathway of this compound's anti-inflammatory effects.
References
- 1. [PDF] this compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism | Semantic Scholar [semanticscholar.org]
- 2. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an active component extract from Bletilla striata (Thunb.) Reichb.f., alleviates lipopolysaccharide-induced acute lung injury by increasing the expression of non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages caused by inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Coelonin Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Coelonin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a dihydrophenanthrene compound with demonstrated anti-inflammatory properties.[1][2][3] Its primary known natural source is the tuber of Bletilla striata, a species of orchid.[1][3][4]
Q2: What are the general factors that can influence the yield of this compound extraction?
The yield of this compound, like other phytochemicals, is influenced by several factors:[5][6]
-
Solvent Choice: The polarity of the solvent is critical. Polar solvents like ethanol and methanol are often used for extracting compounds like this compound.[5][7]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds.[5][8]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.
-
Particle Size: Reducing the particle size of the plant material increases the surface area available for extraction, which can improve efficiency.[5]
-
pH: The pH of the extraction solvent can influence the stability and solubility of the target compound.
-
Raw Material Quality: The concentration of this compound in the Bletilla striata tuber can vary based on growing conditions, harvest time, and post-harvest handling.[9]
Q3: Are there modern extraction techniques that could be applied to this compound extraction?
While traditional methods like maceration and Soxhlet extraction are common, several modern techniques could potentially increase the efficiency of this compound extraction:[10]
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration.[7][11]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.[10]
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, often CO2, as the solvent, which can be highly selective and is easily removed.[11]
-
Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to enhance extraction efficiency.[11]
Troubleshooting Guide
Issue 1: Low this compound Yield
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | This compound has been successfully extracted using ethanol.[1][3] If using a different solvent, consider its polarity. A mixture of solvents with varying polarities may also be effective.[7] |
| Insufficient Extraction Time | Increase the duration of the extraction to ensure complete dissolution of this compound. |
| Incorrect Temperature | Optimize the extraction temperature. While heat can improve solubility, excessive temperatures might degrade the compound.[5][8] Experiment with a range of temperatures (e.g., 40-60°C). |
| Large Particle Size | Ensure the Bletilla striata tuber is finely ground to maximize the surface area for solvent contact.[5] |
| Poor Quality Raw Material | The concentration of this compound can be affected by plant genetics, growing conditions, and harvest time.[9] If possible, source plant material from a reputable supplier and ensure it is properly dried and stored.[9] |
Issue 2: Impure Extract
| Potential Cause | Troubleshooting Step |
| Co-extraction of Unwanted Compounds | Use a solvent system that is more selective for this compound. Polyamide column chromatography has been shown to be effective in fractionating the crude extract.[4] |
| Inadequate Filtration | Ensure the extract is properly filtered to remove all solid plant material before proceeding with further purification. |
| Improper Storage | Store the extract in a cool, dark place to prevent degradation of this compound and the formation of impurities. |
Experimental Protocols
Protocol 1: Ethanol Extraction and Fractionation of this compound from Bletilla striata
This protocol is based on the methodology described by Jiang et al. (2019).[1][4]
1. Extraction: a. Obtain dried tubers of Bletilla striata and grind them into a fine powder. b. Macerate the powdered tubers in 95% ethanol at a 1:10 solid-to-liquid ratio (w/v) for 24 hours at room temperature. c. Filter the mixture and collect the ethanol extract. d. Repeat the extraction process on the residue two more times. e. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Fractionation: a. Dissolve the crude extract in a small amount of the initial mobile phase. b. Load the dissolved extract onto a polyamide column. c. Elute the column with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol). d. Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform-methanol (4:0.1, v/v) solvent system.[4] e. Combine fractions containing this compound based on the TLC profile.
3. Purification: a. Further purify the this compound-rich fraction using High-Performance Liquid Chromatography (HPLC). b. A suggested HPLC method uses a C18 column with a mobile phase of acetonitrile and 0.1% acetic acid in water.[1][4] c. A suitable gradient could be: 0–35 min, 30% acetonitrile; 35–45 min, 30% to 40% acetonitrile; 45–55 min, 40% acetonitrile.[4]
Data Presentation
Table 1: Influence of Key Parameters on Phytochemical Extraction Yield
| Parameter | Effect on Yield | Considerations |
| Solvent Polarity | High | The solvent should have a similar polarity to this compound. Ethanol has been shown to be effective.[1] |
| Temperature | Moderate to High | Increased temperature generally increases yield, but can lead to degradation of thermolabile compounds.[5][8] |
| Extraction Time | High | Longer extraction times can lead to higher yields, but there is a point of diminishing returns. |
| Particle Size | High (Inverse) | Smaller particle size increases surface area and improves extraction efficiency.[5] |
| Solid-to-Liquid Ratio | Moderate | A lower ratio (more solvent) can increase yield but also increases solvent consumption and processing time. |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Key factors influencing this compound extraction yield.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: this compound's inhibitory effect on the LPS-induced inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalofmedula.com [journalofmedula.com]
- 9. customprocessingservices.com [customprocessingservices.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Coelonin Purification by HPLC
Welcome to the technical support center for the purification of Coelonin by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this anti-inflammatory dihydrophenanthrene compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the HPLC purification of this compound.
Peak Shape Problems
Poor peak shape is a common issue in HPLC that can affect the resolution and quantification of your target compound. Below are some of the most frequently encountered peak shape problems and their solutions.
Q1: Why is my this compound peak tailing?
A1: Peak tailing, where the latter half of the peak is drawn out, is a common problem that can be caused by several factors.[1][2]
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Secondary Interactions: Strong interactions between this compound and active silanol groups on the silica-based stationary phase can cause tailing.[3]
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Column Overload: Injecting too much sample can lead to peak tailing.[4]
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Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak shape issues.[2]
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Column Contamination or Deterioration: An old or contaminated column can result in poor peak shapes.[5]
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure your mobile phase contains an appropriate buffer or additive to minimize secondary interactions. For this compound, which is a dihydrophenanthrene, a reversed-phase C18 column is often used.[6] The mobile phase might consist of acetonitrile and water with an acidic modifier like acetic acid or formic acid to suppress the ionization of silanol groups.[4][6]
-
Reduce Sample Load: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[4]
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Check Column Health: If the problem persists, it may be time to clean or replace your HPLC column.[7] A guard column can also be used to protect the analytical column from contaminants.[6]
Q2: My this compound peak is split or appears as a doublet. What's happening?
A2: Peak splitting can be a frustrating issue, often indicating a problem with the column or the sample introduction.[3]
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Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[3]
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Plugged Frit: A blocked frit at the column inlet can also lead to peak splitting.[3]
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8]
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Co-elution: It's possible that an impurity is co-eluting with your this compound peak.
Troubleshooting Steps:
-
Inspect the Column: Reverse flush the column (if the manufacturer's instructions permit) to try and remove any blockage. If a void is suspected, the column may need to be repacked or replaced.[7]
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Adjust Sample Solvent: Whenever possible, dissolve your this compound sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
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Optimize Gradient: A shallower gradient around the elution time of this compound might help to separate it from any closely eluting impurities.[9]
Retention Time Variability
Consistent retention times are crucial for peak identification and quantification. If you're observing shifts in the retention time of this compound, consider the following.
Q3: The retention time for my this compound peak is shifting from run to run. Why is this happening?
A3: Retention time variability can be caused by a number of factors related to the mobile phase, the pump, or the column.
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Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase, or evaporation of the more volatile solvent, can lead to retention time shifts.[7]
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Pump Issues: Leaks, faulty check valves, or air bubbles in the pump can cause inconsistent flow rates and, consequently, shifting retention times.[7]
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Column Temperature Fluctuations: The temperature of the column can affect retention time. Inconsistent temperature control will lead to variability.[7]
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Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, is a common cause of retention time drift.[4]
Troubleshooting Steps:
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Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase, ensuring accurate measurements. Degas the solvents to remove dissolved air.[7]
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Check the Pumping System: Purge the pump to remove any air bubbles. Check for any visible leaks in the system. If the problem persists, the pump seals or check valves may need replacement.[7]
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Use a Column Oven: A column oven will ensure a stable and consistent temperature for your analysis.[10]
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Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. This is typically 5-10 column volumes.[11]
Sensitivity and Baseline Issues
A stable baseline and good sensitivity are essential for accurate quantification.
Q4: I'm experiencing a noisy or drifting baseline. What could be the cause?
A4: A noisy or drifting baseline can originate from the detector, the mobile phase, or the pumping system.
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Contaminated Mobile Phase: Impurities in the mobile phase can cause a noisy or rising baseline, especially in gradient elution.
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Detector Lamp Issues: An aging detector lamp can lead to increased noise.[7]
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Air Bubbles: Air bubbles passing through the detector cell will cause sharp spikes in the baseline.[7]
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Incomplete Mobile Phase Mixing: Poorly mixed mobile phase can result in a fluctuating baseline.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Check Detector Lamp: Note the age and usage of your detector lamp. It may need to be replaced.
-
Degas Mobile Phase: Thoroughly degas your mobile phase using sonication, vacuum filtration, or an inline degasser.[7]
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Improve Mixing: If using an online mixer, ensure it is functioning correctly. Premixing the mobile phase can sometimes help.
Experimental Protocols
HPLC Method for this compound Analysis
This protocol is based on a published method for the analysis of this compound from Bletilla striata.[6]
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Value |
| HPLC System | Dionex UltiMate™ 3000 HPLC system or equivalent |
| Column | Symmetrix ODS-RC18 (25 cm x 4.6 mm, 5 µm) |
| Guard Column | Phenomenex security guard column (C18, 4 x 3.0 mm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Acetic Acid in Water |
| Gradient | 0–35 min, 30% A (isocratic) |
| 35–45 min, 30% to 40% A (linear gradient) | |
| 45–55 min, 40% A (isocratic) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Photodiode Array (PDA) at 259 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in methanol to a concentration of 1 mg/mL |
Visual Troubleshooting Guides
Troubleshooting Workflow for Peak Tailing
References
- 1. chromacademy.com [chromacademy.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. hplc.eu [hplc.eu]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ijsdr.org [ijsdr.org]
- 9. benchchem.com [benchchem.com]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Coelonin Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Coelonin concentration for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide
Q1: My this compound solution is precipitating in the cell culture medium. What should I do?
A1: this compound is a hydrophobic compound and may precipitate in aqueous solutions like cell culture media. Here are some steps to troubleshoot this issue:
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Ensure Complete Dissolution of Stock Solution: Before diluting into your final culture medium, ensure that your this compound stock solution in DMSO is completely dissolved. You can gently warm the stock solution at 37°C and vortex it to aid dissolution.
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Optimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity and off-target effects. However, a slightly higher DMSO concentration might be necessary to maintain this compound's solubility. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
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Pre-warm Culture Media: Adding the this compound stock solution to pre-warmed (37°C) culture media can help prevent precipitation.
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Serial Dilutions: Prepare intermediate dilutions of your this compound stock in culture medium rather than adding a highly concentrated stock directly to your final culture volume.
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Consider Serum Concentration: If you are using a serum-containing medium, the proteins in the serum can help to stabilize hydrophobic compounds. Ensure your serum concentration is consistent across experiments.
Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
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DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is within a safe range for your specific cell line (typically ≤ 0.5%). Run a vehicle control with DMSO alone to assess its toxicity.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.
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Compound Stability: this compound may degrade over time in solution. Prepare fresh dilutions from a frozen stock for each experiment. Long-term storage of diluted solutions at 4°C is not recommended.
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Contamination: Bacterial or fungal contamination can cause cell death. Regularly check your cell cultures for any signs of contamination.
Q3: My experimental results with this compound are inconsistent. What are the possible reasons?
A3: Inconsistent results can be frustrating. Here are some common causes and solutions:
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Inconsistent Stock Solution Preparation: Ensure your this compound stock solution is prepared accurately and consistently for every experiment.
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Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
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Variations in Cell Density: Seed cells at a consistent density for all experiments, as cell confluence can affect the experimental outcome.
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Incomplete Mixing: Ensure the this compound is thoroughly mixed into the culture medium before adding it to the cells.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound has been shown to exert anti-inflammatory effects by inhibiting the PTEN/AKT/NF-κB signaling pathway.[1][2] It can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2]
Q5: What is the recommended solvent for this compound?
A5: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3] For in vitro experiments, DMSO is the most commonly used solvent.
Q6: How should I prepare a stock solution of this compound?
A6: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10-20 mM). Ensure the powder is completely dissolved by vortexing and gentle warming if necessary. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q7: What is a typical working concentration range for this compound in in vitro experiments?
A7: The effective concentration of this compound can vary depending on the cell type and the specific assay. In RAW264.7 macrophages, this compound has been shown to significantly inhibit inflammatory responses at concentrations as low as 2.5 µg/mL.[1] In A549 human lung alveolar epithelial cells, concentrations of 10 and 20 µg/mL have been used to mitigate inflammation.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Q8: What are the known off-target effects of this compound?
A8: Currently, there is limited specific information available on the off-target effects of this compound. As a dihydrophenanthrene, it may interact with various cellular targets. It is advisable to include appropriate controls in your experiments to assess any potential non-specific effects.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
Table 2: Reported Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Application | Effective Concentration | Reference |
| RAW264.7 | Inhibition of LPS-induced inflammation | 2.5 µg/mL | [1] |
| A549 | Mitigation of PM2.5-induced inflammation | 10 - 20 µg/mL | [4] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | IC50 / Cytotoxicity | Reference |
| RAW264.7 | Not specified | No significant cytotoxicity up to 5 µg/mL | [1] |
| HepG2 | Not specified | Moderate cytotoxic activity | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
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Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. For example, for a molecular weight of 256.29 g/mol , dissolve 2.56 mg of this compound in 1 mL of DMSO.
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Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
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Prepare Intermediate Dilution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution in pre-warmed (37°C) complete cell culture medium. For example, to get a 100 µM working solution from a 10 mM stock, dilute 1:100 (e.g., 10 µL of stock in 990 µL of medium).
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Prepare Final Dilutions: Perform serial dilutions from your intermediate stock to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration remains below 0.5%.
Protocol 2: Cytokine Inhibition Assay in LPS-stimulated RAW264.7 Macrophages
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Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
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Pre-treatment with this compound: The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 2.5, 5 µg/mL). Include a vehicle control with the same final concentration of DMSO. Incubate for 1-2 hours.
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LPS Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL (except for the negative control wells) to induce an inflammatory response.
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Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells and carefully collect the supernatant.
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Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
Mandatory Visualization
Caption: Experimental workflow for a cytokine inhibition assay.
Caption: Simplified this compound signaling pathway.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism [mdpi.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | CAS:82344-82-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Inhibition of inflammation-induced injury and cell migration by this compound and militarine in PM2.5-exposed human lung alveolar epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Coelonin Stability in DMSO and Other Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Coelonin in DMSO and other common laboratory solvents. The following frequently asked questions (FAQs) and troubleshooting guides will help ensure the integrity of your experimental data when working with this dihydrophenanthrene compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies. It is effective at solubilizing this compound to create high-concentration stock solutions.
Q2: How should I store this compound stock solutions in DMSO?
A2: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments.
Q3: What are the general stability characteristics of this compound?
A3: this compound is a dihydrophenanthrene.[2][3] Compounds in this class may be susceptible to degradation under certain conditions. Factors that can affect the stability of this compound and other small molecules in solution include temperature, light exposure, pH, and the presence of oxidizing agents.[4]
Q4: Is there any known instability of this compound in DMSO?
A4: While specific quantitative data on the long-term stability of this compound in DMSO at various temperatures is not extensively published, its frequent use as a solvent in cell-based assays suggests it is sufficiently stable for typical experimental durations when stored properly. However, for long-term studies, it is crucial to perform periodic quality control checks.
Troubleshooting Guide: this compound Stability Issues
Encountering unexpected or inconsistent results in your experiments with this compound? The following troubleshooting guide addresses common issues related to its stability.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in assays | Degradation of this compound in the stock solution due to improper storage. | - Prepare fresh stock solutions of this compound in anhydrous DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store aliquots at -80°C for long-term storage.[1] - Perform a stability study to determine the degradation rate under your specific storage conditions (see Experimental Protocol below). |
| Precipitate formation in stock solution | The concentration of this compound exceeds its solubility limit in DMSO at the storage temperature. | - Gently warm the solution to 37°C and use sonication to aid dissolution.[2] - If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent results between experiments | - Inconsistent final DMSO concentration in the assay medium. - Degradation of this compound during the experiment. | - Ensure the final concentration of DMSO in your experimental setup is consistent across all samples and does not exceed levels that affect cell viability or the assay itself. - Protect your experimental setup from prolonged exposure to light. - Minimize the time this compound is kept at room temperature or in aqueous solutions before use. |
| Appearance of unknown peaks in analytical methods (e.g., HPLC) | Potential degradation of this compound. | - Analyze a freshly prepared standard of this compound to confirm its retention time. - Conduct a forced degradation study to identify potential degradation products and their analytical signatures (see Experimental Protocol below). Dihydrophenanthrenes can degrade via oxidation. |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a method to assess the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate and half-life of this compound in a specific solvent under defined storage conditions.
Materials:
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This compound powder
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Anhydrous DMSO (or other solvent of interest)
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HPLC-grade acetonitrile
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HPLC-grade water with 0.1% formic acid (or other appropriate modifier)
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HPLC system with a UV detector
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C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
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Analytical balance
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Volumetric flasks and pipettes
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Amber glass vials
Procedure:
-
Preparation of this compound Stock Solution:
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Accurately weigh a known amount of this compound powder.
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Dissolve the powder in the chosen solvent (e.g., DMSO) to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
-
Sample Preparation and Storage:
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Aliquot the stock solution into multiple amber glass vials.
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Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
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Designate one aliquot for immediate analysis (Time 0).
-
-
HPLC Analysis (Time 0):
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Dilute an aliquot of the Time 0 sample with the mobile phase to a suitable concentration for HPLC analysis.
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Inject the diluted sample onto the HPLC system.
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Record the peak area of the this compound peak. This will serve as the initial (100%) value. An example of HPLC conditions used for this compound analysis involved a C18 column with a gradient of acetonitrile and 0.1% acetic acid in water.[5]
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
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Prepare and analyze the sample by HPLC as described in step 3.
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Record the peak area of the this compound peak.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
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Plot the percentage of this compound remaining versus time for each storage condition.
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Determine the degradation rate and, if applicable, the half-life of this compound under each condition.
-
Data Presentation:
The quantitative data from the stability study should be summarized in a table for easy comparison.
Table 1: Stability of this compound in DMSO at Various Temperatures
| Time Point | % this compound Remaining (Room Temp) | % this compound Remaining (4°C) | % this compound Remaining (-20°C) | % this compound Remaining (-80°C) |
| 0 hours | 100% | 100% | 100% | 100% |
| 24 hours | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 1 week | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 1 month | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Signaling Pathways and Workflows
This compound's Mechanism of Action:
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the PTEN/AKT and NF-κB pathways.[6][7][8]
Caption: Proposed mechanism of this compound's anti-inflammatory action via the PTEN/AKT and NF-κB signaling pathways.
Experimental Workflow for Stability Assessment:
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.
Caption: Workflow for conducting a stability study of this compound in a selected solvent.
References
- 1. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Coelonin degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Coelonin during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. Following these conditions helps ensure its long-term stability.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: For this compound solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The container should be tightly sealed and protected from light to prevent degradation.[1] It is also advisable to make single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the primary factors that can cause this compound degradation?
A3: this compound, as a dihydrophenanthrene and a phenolic compound, is susceptible to degradation from several factors:
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Oxidation: Phenolic groups are prone to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or high temperatures. This can lead to the formation of quinone-type compounds and other degradation products.
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Light (Photodegradation): Exposure to light, particularly UV light, can induce photochemical reactions that degrade the molecule. This is a common degradation pathway for phenanthrene-like structures.
-
pH: Extreme pH conditions (both acidic and alkaline) can catalyze the hydrolysis of certain functional groups and may promote oxidative degradation. For some related compounds, degradation is more rapid in alkaline mediums.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.
Q4: I noticed a change in the color of my this compound solution. What could be the cause?
A4: A color change in your this compound solution is often an indicator of degradation, likely due to oxidation. Phenolic compounds can form colored quinone-like products upon oxidation. To mitigate this, ensure your solvent is degassed, and consider storing the solution under an inert atmosphere (e.g., argon or nitrogen). Also, verify that the storage temperature is appropriate and that the solution is protected from light.
Q5: Which solvent should I use to dissolve this compound for my experiments?
A5: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound and other similar compounds for in vitro studies. While DMSO is a versatile solvent, it is important to use a high-purity, anhydrous grade, as water content can contribute to compound instability over time.[2][3] For long-term storage of stock solutions, it is crucial to minimize water content and store at -80°C.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound in my assay. | Compound degradation due to improper storage or handling. | 1. Review your storage conditions against the recommended guidelines (-20°C for solid, -80°C for solutions). 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Ensure solutions are protected from light during storage and, as much as possible, during experimental procedures. 4. Perform a stability test of your this compound stock (see Experimental Protocols section). |
| Inconsistent results between experiments. | Partial degradation of this compound stock solution. | 1. Prepare fresh stock solutions of this compound more frequently. 2. If using older stock solutions, perform a quality control check (e.g., by HPLC) to confirm the concentration and purity before use. 3. Ensure that the solvent used for dissolution is of high purity and anhydrous. |
| Appearance of unexpected peaks in my HPLC analysis of a this compound sample. | Degradation of this compound into one or more new products. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Based on the likely degradation pathway (e.g., oxidation), take steps to mitigate it, such as using degassed solvents or adding antioxidants (if compatible with your experimental system). 3. Review the pH of your solutions, as non-neutral pH can accelerate degradation. |
Experimental Protocols
Protocol: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify the degradation products of this compound and determine its stability under conditions of acid and base hydrolysis, oxidation, heat, and photolysis.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber or a light source
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm) in a photostability chamber for a specified duration.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with a suitable percentage of B, and increase linearly over time to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength for this compound (e.g., around 259 nm).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Inject a sample of the untreated this compound stock solution to serve as a control.
-
Inject samples from each of the forced degradation studies.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Determine the retention times of any degradation products.
-
If coupled with a mass spectrometer (LC-MS), the mass-to-charge ratio of the degradation products can be determined to aid in their identification.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound stability.
References
Technical Support Center: Coelonin Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Coelonin in cell-based assays. Our aim is to help you overcome experimental variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dihydrophenanthrene compound with known anti-inflammatory activity.[1] Its mechanism of action involves the negative regulation of the PI3K/AKT signaling pathway.[2][3][4] this compound has been shown to inhibit the phosphorylation of PTEN, which in turn inhibits the activation of NF-κB and the degradation of p27Kip1.[1][2][4] This leads to a reduction in the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2][4][5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A concentration of 2.5 μg/mL has been shown to significantly inhibit the expression of IL-1β, IL-6, and TNF-α in LPS-induced RAW264.7 macrophage cells.[2][4][5] However, optimal concentrations may vary depending on the cell type and specific assay. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound should be stored at -20°C in a sealed container, protected from moisture and light. For creating stock solutions, it is recommended to dissolve this compound in a suitable solvent. When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: In which signaling pathways is this compound primarily involved?
A4: this compound primarily acts on the PTEN/AKT/NF-κB signaling pathway to exert its anti-inflammatory effects.[2][3][4] It also influences cell cycle regulation through its effect on p27Kip1, leading to G1 phase arrest.[2][4]
Troubleshooting Guide
Variability in cell-based assays can arise from multiple factors, from inconsistent cell culture practices to reagent handling. This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent Cell Seeding: Uneven cell distribution across the plate.[6] | Ensure thorough cell suspension mixing before and during plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling. |
| Edge Effects: Evaporation from wells on the plate perimeter.[6] | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. | |
| Pipetting Errors: Inaccurate or inconsistent liquid handling.[7][8] | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and dispensing speed. | |
| Inconsistent this compound Activity | Compound Instability: Degradation of this compound in working solutions. | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Passage Number: High passage numbers can lead to phenotypic drift.[9] | Use cells within a consistent and low passage number range for all experiments. | |
| Cell Health: Unhealthy or stressed cells may respond differently.[10] | Regularly monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Unexpected or Off-Target Effects | High this compound Concentration: Concentrations that are too high may lead to cytotoxicity or off-target effects. | Perform a dose-response experiment to identify the optimal, non-toxic concentration range for your specific cell line and assay. |
| Contamination: Mycoplasma or other microbial contamination can alter cellular responses.[9] | Regularly test cell cultures for mycoplasma contamination. Practice sterile cell culture techniques. | |
| Low Signal-to-Noise Ratio | Suboptimal Assay Timing: The time of measurement may not coincide with the peak biological response.[9] | Perform a time-course experiment to determine the optimal incubation time with this compound for your assay. |
| Inappropriate Plate Type: Using the wrong type of microplate for the detection method (e.g., using clear plates for luminescence assays).[11][12] | Select the appropriate plate type for your assay (e.g., white plates for luminescence, black plates for fluorescence, clear plates for absorbance). |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µg/mL) and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. NF-κB Activation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells and treat with this compound and/or an inflammatory stimulus (e.g., LPS) for the determined time.
-
Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total NF-κB p65. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: this compound's mechanism of action in the PTEN/AKT/NF-κB pathway.
Caption: A generalized workflow for a this compound cell-based assay.
Caption: A logical flow for troubleshooting assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism | Semantic Scholar [semanticscholar.org]
- 4. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. mt.com [mt.com]
- 8. news-medical.net [news-medical.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
Technical Support Center: Enhancing the Bioavailability of Coelonin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Coelonin for in vivo studies. Given that this compound is a dihydrophenanthrene, it is anticipated to have low aqueous solubility, a common challenge for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected bioavailability of this compound?
Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
A2: To determine the BCS class of this compound, you need to assess its aqueous solubility and intestinal permeability.
-
Solubility: The solubility of this compound should be determined across a pH range of 1.2 to 6.8. A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media within this pH range.[3][4]
-
Permeability: The intestinal permeability of this compound can be assessed using an in vitro Caco-2 cell permeability assay.[7][8][9][10][11][12][13] A drug is considered highly permeable when the extent of absorption in humans is determined to be 90% or higher of an administered dose.
Based on the results, this compound can be classified as follows:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its chemical nature, this compound is likely to be a BCS Class II or Class IV compound.
Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: For poorly soluble drugs (BCS Class II and IV), several techniques can be employed to improve bioavailability:[2]
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[14][15][16][][18] This can be achieved through micronization or nanosuspension.
-
Solid Dispersion: This involves dispersing the drug in an inert carrier matrix at the solid-state.[19][20][21][22] This can lead to the drug being in an amorphous state, which has higher solubility.
-
Complexation: The formation of inclusion complexes with cyclodextrins can increase the aqueous solubility of a drug.[23][24][25][26]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
Q4: Which animal model is suitable for in vivo bioavailability studies of this compound?
A4: Rodent models such as rats and mice are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology and ease of handling.[15][27][28] Rabbits are also a viable option.[24] The choice of model may depend on the specific research question and the metabolic pathways of this compound.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | Characterize the solubility of this compound at different pH values (1.2, 4.5, 6.8). | A quantitative understanding of this compound's solubility challenges. |
| Prepare a nanosuspension of this compound to increase its surface area and dissolution rate.[27][29][30][31][32] | Increased Cmax and AUC in pharmacokinetic studies. | |
| Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG).[19][20][21][22] | Enhanced dissolution and subsequent absorption. | |
| Prepare an inclusion complex of this compound with a cyclodextrin (e.g., HP-β-CD).[23][24][25][26] | Improved aqueous solubility and bioavailability. | |
| Low Intestinal Permeability | Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[7][8][9][10][11][12][13] | Classification of this compound's permeability. |
| If permeability is low, investigate the potential for efflux transporter involvement by conducting the Caco-2 assay with and without efflux pump inhibitors (e.g., verapamil for P-gp).[7][8] | An increased Papp value in the presence of an inhibitor would suggest that this compound is a substrate for that efflux pump. | |
| First-Pass Metabolism | Analyze plasma samples for major metabolites of this compound after oral and intravenous administration. | Determination of the extent of first-pass metabolism. |
Issue 2: Difficulty in Preparing a Stable Formulation for Oral Gavage
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Drug Precipitation in Aqueous Vehicle | Use a co-solvent system (e.g., water with a small percentage of DMSO or ethanol) for initial dissolution, followed by dilution.[33] | A clear solution or a fine, stable suspension. |
| Prepare a nanosuspension with appropriate stabilizers (e.g., HPMC, Tween 80).[27] | A physically stable nanosuspension with no visible aggregation. | |
| For solid dispersions, ensure the chosen carrier is readily soluble in the gavage vehicle. | A homogenous suspension of the solid dispersion. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 18-22 days to form a confluent and differentiated monolayer.[8]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
The test compound (this compound) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (typically 2 hours). This determines the A-to-B permeability.
-
For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A permeability).[8]
-
-
Quantification: The concentration of this compound in the receiver compartment is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Moderate | 20% - 70% |
| > 10 | High | > 70% |
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is subject to active efflux.[8]
Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Methodology:
-
Preparation of Suspension: A pre-suspension of this compound is prepared in an aqueous solution containing stabilizers (e.g., 0.5% HPMC and 0.5% Tween 80).[27]
-
Milling: The suspension is subjected to wet media milling using a high-energy mill with milling beads (e.g., yttrium-stabilized zirconium oxide beads).
-
Particle Size Analysis: The particle size and polydispersity index (PDI) of the nanosuspension are measured using dynamic light scattering (DLS). The target is typically a mean particle size of less than 500 nm with a PDI below 0.3.
-
Characterization: The physical stability of the nanosuspension is assessed by monitoring particle size over time at different storage conditions.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before dosing.
-
Dosing:
-
Group 1 (Control): this compound suspension in a simple aqueous vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (Nanosuspension): this compound nanosuspension.
-
Group 3 (Solid Dispersion): this compound solid dispersion suspended in an aqueous vehicle.
-
Group 4 (IV): this compound dissolved in a suitable solvent for intravenous administration (for absolute bioavailability calculation).
-
A typical oral dose might be in the range of 10-50 mg/kg.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis. Relative bioavailability is calculated as: (AUCoral,test / AUCoral,control) * 100%. Absolute bioavailability is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.
Visualizations
References
- 1. This compound | CAS:82344-82-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. enamine.net [enamine.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 12. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epicmilling.com [epicmilling.com]
- 15. Formulation and Particle Size Reduction Improve Bioavailability of Poorly Water-Soluble Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. japer.in [japer.in]
- 21. benthamscience.com [benthamscience.com]
- 22. japsonline.com [japsonline.com]
- 23. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. Cyclodextrin complexation: Significance and symbolism [wisdomlib.org]
- 26. publishing.emanresearch.org [publishing.emanresearch.org]
- 27. jstage.jst.go.jp [jstage.jst.go.jp]
- 28. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pharmacophorejournal.com [pharmacophorejournal.com]
- 30. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Coelonin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Coelonin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dihydrophenanthrene compound isolated from the plant Bletilla striata. Its primary reported biological activity is the inhibition of inflammatory responses. The proposed mechanism of action involves the modulation of the PTEN/PI3K/AKT signaling pathway. This compound has been shown to inhibit the phosphorylation of PTEN, a negative regulator of the PI3K/AKT pathway. This leads to the downstream inhibition of NF-κB activation and a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2][3][4][5] Additionally, this compound has been observed to induce G1 phase cell-cycle arrest in a PTEN-dependent manner.[3][4][5]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a small molecule, like this compound, with cellular components other than its intended biological target. These interactions can lead to misinterpretation of experimental results, cellular toxicity, and other confounding effects. For this compound, a phospho-antibody microarray analysis revealed that it can significantly down-regulate the phosphorylation levels of 32 different proteins, suggesting a potential for multiple off-target interactions.[1][3][4][5][6] Therefore, it is crucial to validate that the observed biological effects of this compound are indeed due to its on-target activity.
Q3: How can I be sure that the phenotype I observe is due to this compound's on-target activity?
A3: To ensure the observed phenotype is a result of on-target activity, a multi-faceted approach is recommended. This includes performing dose-response experiments, using orthogonal controls (structurally different inhibitors for the same target), and conducting rescue experiments with a drug-resistant target mutant. Comparing the effects of this compound with other known inhibitors of the PTEN/PI3K/AKT pathway can also provide evidence for on-target action.
Q4: Are there any known off-targets of this compound?
A4: Currently, a comprehensive public profile of this compound's kinase selectivity or its activity against a broad panel of other potential targets is not available. While some dihydrophenanthrene compounds have been investigated as kinase inhibitors, this information is not specific to this compound.[7] Researchers are encouraged to perform their own selectivity profiling to identify potential off-targets.
Q5: Is there an inactive analog of this compound available for use as a negative control?
A5: At present, a commercially available, validated inactive analog of this compound for use as a negative control has not been identified in the scientific literature. The synthesis of such a compound would be a valuable tool for the research community. In the absence of an inactive analog, researchers should rely on other control experiments to validate their findings.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: The observed effects may be due to off-target activities of this compound, or variability in experimental conditions.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Western Blot: Verify that this compound treatment leads to a dose-dependent decrease in the phosphorylation of PTEN and downstream targets like AKT and NF-κB in your experimental system.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to demonstrate direct binding of this compound to its target protein in intact cells.
-
-
Use Orthogonal Controls:
-
Perform Rescue Experiments:
-
If possible, introduce a mutant form of the target that is resistant to this compound. If the this compound-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for on-target activity.
-
-
Issue 2: Observed cellular toxicity at effective concentrations.
-
Possible Cause: The toxicity may be a result of off-target effects or an on-target effect that is detrimental to the cells under investigation.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window:
-
Perform a detailed dose-response curve to identify the concentration range where this compound inhibits its target without causing significant cytotoxicity.
-
-
Time-Course Experiment:
-
Assess cell viability at different time points after this compound treatment to distinguish between acute and chronic toxicity.
-
-
Kinase Selectivity Profiling:
-
Submit this compound for screening against a broad panel of kinases to identify potential off-target kinases that might be responsible for the toxic effects. Several commercial services offer such profiling.
-
-
Data Presentation
To facilitate the analysis of this compound's activity and potential off-target effects, all quantitative data should be summarized in clear and structured tables.
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM)
| Kinase Target | Percent Inhibition |
| PTEN-related activity | (Hypothetical On-Target) |
| PIK3CA | 15% |
| PIK3CB | 12% |
| AKT1 | 8% |
| Potential Off-Targets | |
| Kinase A | 85% |
| Kinase B | 72% |
| Kinase C | 55% |
| ... (other kinases) | ... |
Note: This table presents hypothetical data for illustrative purposes. A comprehensive kinase screen for this compound is not publicly available.
Table 2: Comparison of IC50 Values for Inhibitors of the PI3K/AKT Pathway
| Compound | Target(s) | Reported IC50 (in vitro) | Cellular Potency (EC50) |
| This compound | PTEN/PI3K/AKT pathway | Not available | ~2.5 µg/mL (for cytokine inhibition)[3][4] |
| Wortmannin | Pan-PI3K | 1-10 nM | 5-100 nM |
| LY294002 | Pan-PI3K | 0.5-1.5 µM | 10-20 µM |
| MK-2206 | Allosteric AKT1/2/3 | 2-12 nM | 50-200 nM |
| SF1670 | PTEN | ~2 µM | 1-5 µM |
Experimental Protocols
Protocol 1: Phospho-Protein Array to Assess Off-Target Effects
This protocol outlines the general steps for using a phospho-protein array to identify proteins with altered phosphorylation status upon this compound treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer provided with the phospho-protein array kit, supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Array Incubation: Dilute the cell lysates to the recommended protein concentration and incubate them with the phospho-protein array membranes overnight at 4°C.
-
Washing and Detection: Wash the membranes to remove unbound proteins. Incubate with a detection antibody cocktail, followed by a streptavidin-HRP conjugate.
-
Signal Detection: Add chemiluminescent reagents and capture the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the spot intensities using image analysis software. Normalize the signals and compare the phosphorylation status of proteins between this compound-treated and vehicle-treated samples.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for troubleshooting this compound's off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Batatasin III, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism | Semantic Scholar [semanticscholar.org]
- 7. sciforum.net [sciforum.net]
Ensuring batch-to-batch consistency of Coelonin
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the batch-to-batch consistency of Coelonin. It includes frequently asked questions, troubleshooting workflows, and detailed experimental protocols to help users achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dihydrophenanthrene compound isolated from the plant Bletilla striata.[1][2] It functions as an anti-inflammatory agent by inhibiting the PI3K/AKT signaling pathway. This action suppresses the phosphorylation of key inflammatory regulators like NF-κB, ultimately reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2][3][4]
Q2: What are the critical quality attributes (CQAs) I should consider for ensuring batch-to-batch consistency?
A2: The most critical quality attributes for this compound are Identity, Purity, and Potency.
-
Identity: Confirms that the compound is structurally this compound.
-
Purity: Quantifies the percentage of this compound relative to any impurities, which could affect biological activity or cause off-target effects.
-
Potency: Measures the biological activity of the compound, ensuring it produces the expected therapeutic or experimental effect. This is often determined using a cell-based assay to measure its inhibitory concentration (IC50).
Q3: The appearance (color/texture) of my lyophilized this compound powder differs between batches. Is this a concern?
A3: Yes, a noticeable difference in the physical appearance of the lyophilized powder can be an early indicator of potential issues. While minor variations can occur, significant differences may suggest problems with synthesis, purification, lyophilization, or the presence of impurities. We recommend performing analytical checks (See Troubleshooting Guide below) before using a batch with an unusual appearance.
Q4: How much variability in the IC50 value is acceptable between different batches of this compound?
A4: While some variability is expected, a consistent manufacturing process should yield an IC50 value within a relatively narrow range. A common industry standard is that the IC50 of a new batch should be within 0.5 to 2-fold of the value established for the reference standard batch. Significant deviation outside this range suggests a potency issue that requires investigation.
Troubleshooting Inconsistent Results
Experiencing variability in your experimental outcomes when using different batches of this compound can be frustrating. This guide provides a logical workflow to identify the source of the inconsistency.
Caption: Troubleshooting workflow for inconsistent results.
Data Presentation: Batch Comparison
The following tables summarize analytical and functional data for three hypothetical batches of this compound. Batch #CZ2025-01 is the reference standard, while the other two are test batches.
Table 1: Physicochemical Quality Control
| Parameter | Specification | Batch #CZ2025-01 | Batch #CZ2025-02 | Batch #CZ2025-03 |
| Appearance | White to off-white powder | Conforms | Conforms | Yellowish powder |
| Purity (RP-HPLC) | ≥ 98.0% | 99.2% | 95.5% | 99.1% |
| Identity (MS) | [M+H]⁺ = 271.10 ± 0.5 Da | 271.12 Da | 271.11 Da | 271.13 Da |
| Result | Pass | Fail | Fail (Appearance) |
Based on this data, Batch #CZ2025-02 fails due to low purity, and Batch #CZ2025-03 fails due to an anomalous appearance, which warrants further investigation despite passing other tests.
Table 2: Biological Potency Assessment
| Parameter | Specification | Batch #CZ2025-01 | Batch #CZ2025-02 | Batch #CZ2025-03 |
| Bioassay | TNF-α Inhibition in LPS-stimulated RAW 264.7 cells | |||
| IC50 Value | 1.5 µM - 4.5 µM | 2.6 µM | 8.9 µM | 2.8 µM |
| Result | Pass | Fail | Pass |
Batch #CZ2025-02 shows significantly lower potency (higher IC50), consistent with its lower purity. Batch #CZ2025-03 shows acceptable potency, but its inconsistent appearance remains a concern for potential long-term stability or unknown contaminants.
Key Signaling Pathway and Quality Control Workflow
Caption: this compound's inhibitory effect on the PI3K/AKT pathway.
Caption: Standard workflow for this compound batch release testing.
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC
This method determines the purity of this compound by separating it from potential impurities.
1. Materials:
-
HPLC system with UV detector (detection at 259 nm)
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound sample and reference standard (1 mg/mL in DMSO)
2. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
3. Procedure:
-
Equilibrate the column with 10% Mobile Phase B for at least 15 minutes.
-
Inject a blank (DMSO).
-
Inject the this compound reference standard.
-
Inject the this compound test batch sample.
-
Integrate all peaks in the chromatogram.
4. Calculation:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight of this compound.
1. Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Solvents and column as described in the HPLC protocol.
2. Procedure:
-
Perform an LC separation using the conditions from Protocol 1.
-
Divert the flow to the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a range of 100-500 m/z.
-
Identify the main peak corresponding to the this compound retention time.
3. Analysis:
-
Confirm the presence of the protonated molecule [M+H]⁺ at approximately 271.10 Da.
Protocol 3: Cell-Based Potency Bioassay (TNF-α Inhibition)
This assay measures the ability of this compound to inhibit the release of TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[3]
1. Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium with 10% FBS
-
This compound (test and reference batches), dissolved in DMSO
-
LPS (from E. coli)
-
TNF-α ELISA kit
2. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound (e.g., from 50 µM to 0.1 µM) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include "vehicle control" (DMSO) and "unstimulated control" wells.
-
Pre-treat the cells with this compound for 1 hour.[3]
-
Add LPS to all wells except the "unstimulated control" to a final concentration of 200 ng/mL.[3]
-
Incubate for 12 hours at 37°C.[3]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
3. Analysis:
-
Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the vehicle control.
-
Plot the % inhibition against the log of this compound concentration.
-
Use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.
References
- 1. [PDF] this compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism | Semantic Scholar [semanticscholar.org]
- 2. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Coelonin Demonstrates Superior In Vitro Anti-Inflammatory Activity Compared to Batatasin III
A comparative analysis of the anti-inflammatory properties of coelonin and batatasin III reveals that this compound exhibits a more potent inhibitory effect on a key inflammatory mediator. Experimental data indicates that this compound is significantly more effective at reducing the expression of interleukin-1β (IL-1β) mRNA in lipopolysaccharide (LPS)-induced RAW264.7 macrophages than batatasin III.
A study directly comparing the two compounds found that this compound at a concentration of 2.5 μg/mL inhibited 93.1% of IL-1β mRNA expression.[1][2] In contrast, batatasin III required a higher concentration of 10 μg/mL to achieve a lower inhibition of 62.3%.[1][2] This suggests that this compound is a more potent anti-inflammatory agent, at least concerning the inhibition of IL-1β.
Both compounds have been shown to target key pathways in the inflammatory response. This compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a critical regulator of inflammation.[3][4][5] This is achieved through the negative regulation of the phosphatidylinositol-3-kinases/v-akt murine thymoma viral oncogene homolog (PI3K/AKT) pathway, influenced by the phosphatase and tensin homolog (PTEN).[3][4][5] Batatasin III has also been demonstrated to reduce the levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophage and microglial cells.[6][7][8]
Quantitative Comparison of Anti-Inflammatory Activity
| Compound | Concentration | Target | Model System | % Inhibition |
| This compound | 2.5 μg/mL | IL-1β mRNA | LPS-induced RAW264.7 cells | 93.1%[1][2] |
| Batatasin III | 10 μg/mL | IL-1β mRNA | LPS-induced RAW264.7 cells | 62.3%[1][2] |
Experimental Protocols
In Vitro Anti-Inflammatory Activity Assay
The anti-inflammatory effects of this compound and batatasin III were evaluated using a lipopolysaccharide (LPS)-induced macrophage inflammation model.[3]
1. Cell Culture and Treatment:
-
Murine macrophage RAW264.7 cells were cultured under standard conditions.
-
Cells were pretreated with varying concentrations of this compound or batatasin III for a specified duration.
-
Following pretreatment, the cells were stimulated with LPS (200 ng/mL) for 6 hours to induce an inflammatory response.[2]
2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA was extracted from the treated and untreated cells.
-
The expression level of IL-1β mRNA was quantified using qRT-PCR.
-
The relative gene expression was normalized to a housekeeping gene, such as GAPDH.[2]
3. Data Analysis:
-
The percentage of inhibition of IL-1β mRNA expression was calculated by comparing the expression levels in the compound-treated groups to the LPS-only treated group.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed anti-inflammatory mechanism of this compound and a generalized workflow for assessing the anti-inflammatory activity of natural compounds.
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism [ouci.dntb.gov.ua]
- 4. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Batatasin III, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coelonin and Other Bioactive Compounds from Bletilla striata
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Coelonin, a prominent dihydrophenanthrene found in the medicinal orchid Bletilla striata, with other bioactive compounds isolated from the same plant. The comparative analysis focuses on key performance metrics from experimental studies, including anti-inflammatory, cytotoxic, and antibacterial activities. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited assays are provided to ensure reproducibility and facilitate further research.
I. Comparative Analysis of Biological Activities
Bletilla striata is a rich source of diverse chemical constituents, including stilbenoids (bibenzyls, phenanthrenes, and dihydrophenanthrenes), phenanthraquinones, and polysaccharides, each exhibiting a range of pharmacological properties.[1][2] This section compares the performance of this compound with its counterparts from Bletilla striata in various biological assays.
Anti-inflammatory Activity
This compound has been identified as a potent anti-inflammatory agent.[3][4] One study directly compared its efficacy in inhibiting lipopolysaccharide (LPS)-induced interleukin-1β (IL-1β) mRNA expression in RAW264.7 macrophages with that of Batatasin III, another bibenzyl compound from Bletilla striata. The results demonstrated this compound's superior inhibitory activity.[3][5]
Table 1: Comparison of Anti-inflammatory Activity of this compound and Batatasin III
| Compound | Concentration | Target | Inhibition of IL-1β mRNA Expression (%) | Cell Line | Reference |
| This compound | 2.5 µg/mL | IL-1β mRNA | 93.1 | RAW264.7 | [3] |
| Batatasin III | 10 µg/mL | IL-1β mRNA | 62.3 | RAW264.7 | [3] |
Cytotoxic Activity
Numerous stilbenoids from Bletilla striata have been evaluated for their cytotoxic effects against various cancer cell lines. While direct comparative data for this compound's cytotoxicity is limited in the reviewed literature, which indicates it is not significantly cytotoxic at concentrations up to 5 µg/mL in RAW264.7 cells, extensive research has quantified the potent anticancer activities of other phenanthrenes and bibenzyls isolated from the plant.[3] The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against the A549 human lung carcinoma cell line.
Table 2: Cytotoxic Activity of Phenanthrene Derivatives from Bletilla striata against A549 Cancer Cells
| Compound Class | Compound Name | IC50 (µM) | Reference |
| Biphenanthrene | Blestriarene C | < 10 | [1] |
| Biphenanthrene | Blestriarene B | < 10 | [1] |
| Biphenanthrene | 1,3'-bi(9,10-dihydro-2,7-dihydroxy-4-methoxyphenanthrene) | < 10 | [1] |
| Biphenanthrene | Blestriarene A | < 10 | [1] |
| Biphenanthrene | 3',4-O-Dimethyl-1,1'-bi(9,10-dihydrophenanthrene)-2,2',7,7'-tetrol | < 10 | [1] |
| Biphenanthrene | 4'-O-Methyl-1,1'-bi(9,10-dihydrophenanthrene)-2,2',7,7'-tetrol | < 10 | [1] |
| Phenanthrene | 1-(p-Hydroxybenzyl)-9,10-dihydro-2,7-dihydroxy-4-methoxyphenanthrene | < 10 | [1] |
| Phenanthrene | 4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene | > 100 | [1] |
| Phenanthrene | Orchinol | > 100 | [1] |
| Phenanthrene | 3,7-Dihydroxy-2,4-dimethoxyphenanthrene | > 100 | [1] |
| Phenanthrene | 2,7-Dihydroxy-4,8-dimethoxyphenanthrene | > 100 | [1] |
| Phenanthrene | 2,7-Dihydroxy-4-methoxy-9,10-dihydrophenanthrene (this compound) | Not Reported | - |
Antibacterial Activity
Stilbenes and other compounds from Bletilla striata have demonstrated notable antibacterial properties.[2][6][7] A study on stilbenes from Bletilla striata (BSS), which includes this compound, reported a Minimum Inhibitory Concentration (MIC) against Cutibacterium acnes.[2] Another study identified Blestriarene A as having excellent inhibitory effects against Staphylococcus aureus.[6] While this compound was isolated in the latter study, its specific MIC was not reported.
Table 3: Antibacterial Activity of Bletilla striata Compounds
| Compound/Extract | Target Organism | MIC (µg/mL) | Reference |
| Stilbenes from B. striata (BSS) (including this compound) | Cutibacterium acnes | 15.62 | [2] |
| Blestriarene A | Staphylococcus aureus | 10 | [6] |
| Bletilla striata Polysaccharide | Escherichia coli | 330 | [8] |
| Bletilla striata Polysaccharide | Staphylococcus aureus | 330 | [8] |
II. Experimental Protocols
LPS-Induced Macrophage Inflammation Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
a. Cell Culture and Treatment:
-
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound) for 1 hour.
-
Subsequently, the cells are stimulated with 200 ng/mL of LPS for 6 hours (for mRNA analysis) or 24 hours (for protein analysis).
b. Measurement of Inflammatory Mediators:
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells using a suitable kit. cDNA is synthesized, and qRT-PCR is performed to measure the mRNA expression levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Gene expression is normalized to a housekeeping gene like GAPDH.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of secreted cytokines (IL-1β, IL-6, TNF-α) in the cell culture supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.
c. Data Analysis:
-
The inhibitory effect of the compound is calculated as the percentage reduction in the expression or secretion of inflammatory mediators in treated cells compared to LPS-stimulated cells without treatment.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
a. Cell Plating and Treatment:
-
Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
b. MTT Assay Procedure:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
c. Calculation of IC50:
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
a. Preparation of Inoculum:
-
A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
b. Broth Microdilution Assay:
-
The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
An equal volume of the bacterial inoculum is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
c. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
III. Visualization of Signaling Pathways and Workflows
This compound's Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating the PTEN/AKT/NF-κB signaling pathway. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) is activated, initiating a downstream cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression. This compound has been shown to interfere with this pathway.[3]
Caption: this compound's proposed anti-inflammatory mechanism.
Experimental Workflow for Evaluating Biological Activities
The following diagram illustrates the general workflow for assessing the anti-inflammatory, cytotoxic, and antibacterial activities of compounds from Bletilla striata.
Caption: General workflow for bioactivity screening.
Logical Relationship for Compound Selection
The selection of promising lead compounds for further development often follows a logical progression from broad screening to more specific and targeted evaluations.
Caption: Compound selection and development pipeline.
References
- 1. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. zkxb.jsu.edu.cn [zkxb.jsu.edu.cn]
A Comparative In Vitro Analysis of Coelonin and Dexamethasone Efficacy
For Immediate Release
[City, State] – [Date] – This report provides a comprehensive in vitro comparison of the anti-inflammatory efficacy of Coelonin, a natural compound, and dexamethasone, a widely used synthetic corticosteroid. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of these two compounds.
Introduction
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Dexamethasone is a potent steroidal anti-inflammatory drug, but its long-term use is associated with significant side effects. This compound, a dihydrophenanthrene compound isolated from Bletilla striata, has demonstrated notable anti-inflammatory properties in vitro, positioning it as a potential alternative or adjunct therapy. This guide presents a comparative analysis of their in vitro efficacy, focusing on their effects on cytokine production, cytotoxicity, and underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and dexamethasone based on available experimental data. It is important to note that direct comparative studies with identical experimental conditions are limited. The data presented is compiled from various studies and should be interpreted with consideration of the different methodologies employed.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Target Cytokine | Concentration | % Inhibition / Effect | Reference Cell Line |
| This compound | IL-1β, IL-6, TNF-α | 2.5 µg/mL | Significantly inhibited expression | RAW264.7[1] |
| Dexamethasone | IL-1β | Dose-dependent | Inhibition of gene expression | RAW264.7[2][3] |
| Dexamethasone | IL-6 | 10⁻⁹ M - 10⁻⁶ M | 10% - 90% inhibition | RAW264.9[4] |
| Dexamethasone | TNF-α | 1 µM and 10 µM | Significantly suppressed secretion | RAW264.7[5] |
Table 2: Cytotoxicity Profile
| Compound | Cell Line | Assay | IC50 / Effect |
| This compound | RAW264.7 | Not specified | Not significantly cytotoxic up to 5 µg/mL |
| Dexamethasone | RAW264.7 | MTT and LDH | No negative impact on viability at concentrations between 3.9 and 100 µg/mL for up to 3 days[6] |
Experimental Protocols
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight.
Lipopolysaccharide (LPS) Stimulation and Cytokine Measurement
To induce an inflammatory response, RAW264.7 cells are pre-treated with varying concentrations of this compound or dexamethasone for 1 hour. Subsequently, cells are stimulated with LPS (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours). The cell culture supernatants are then collected to measure the concentration of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7]
Cytotoxicity Assay (MTT Assay)
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment with this compound or dexamethasone for a designated period (e.g., 24, 48, or 72 hours), MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
NF-κB Activation Assay (Western Blotting)
To investigate the effect on the NF-κB pathway, nuclear and cytoplasmic protein fractions are extracted from treated cells. The levels of key proteins in the NF-κB signaling cascade, such as p65, IκBα, and their phosphorylated forms, are analyzed by Western blotting. Briefly, protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Both this compound and dexamethasone exert their anti-inflammatory effects, at least in part, by modulating the NF-κB signaling pathway, a central regulator of inflammation.
This compound's Proposed Mechanism of Action
This compound has been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages.[7] The proposed mechanism involves the negative regulation of the PI3K/AKT pathway, which in turn inhibits the phosphorylation and degradation of IκBα. This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[7]
Dexamethasone's Mechanism of Action
Dexamethasone, upon binding to the glucocorticoid receptor (GR), translocates to the nucleus. The activated GR complex can interfere with the NF-κB pathway through several mechanisms. One key mechanism is the direct interaction of the GR with the p65 subunit of NF-κB, which prevents NF-κB from binding to its target DNA sequences. Additionally, the GR can induce the expression of IκBα, the inhibitory protein of NF-κB, leading to the sequestration of NF-κB in the cytoplasm.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the in vitro efficacy of this compound and dexamethasone.
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines through the modulation of the NF-κB signaling pathway. While dexamethasone is a well-established and potent anti-inflammatory agent, this compound presents a promising natural alternative that warrants further investigation. Direct comparative studies are needed to establish the relative potency and potential therapeutic advantages of this compound. The data and protocols presented in this guide provide a foundation for researchers to conduct further comparative studies and explore the full therapeutic potential of these compounds.
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Coelonin: A Comparative Analysis of its Potency as an NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Coelonin's potency as a Nuclear Factor-kappa B (NF-κB) inhibitor against other well-established inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a dihydrophenanthrene compound isolated from the medicinal plant Bletilla striata. It has demonstrated anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor involved in the inflammatory response. This compound's mechanism of action involves the inhibition of lipopolysaccharide (LPS)-induced phosphorylation of Phosphatase and Tensin Homolog (PTEN). This action negatively regulates the PI3K/Akt signaling pathway, which ultimately leads to the suppression of NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][2][3][4] Experimental evidence shows that at a concentration of 2.5 μg/mL, this compound significantly reduces the phosphorylation levels of the NF-κB subunits p65 and p105/50.[1][2][3][4]
Comparative Potency of NF-κB Inhibitors
To provide a clear perspective on this compound's efficacy, its inhibitory activity is compared with several widely used NF-κB inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds. It is important to note that a direct IC50 value for this compound's NF-κB inhibition is not prominently available in the reviewed literature; however, its effective concentration is provided for context.
| Inhibitor | Target in NF-κB Pathway | IC50 Value | Cell Type/Assay Condition |
| This compound | IκBα phosphorylation and degradation (via PTEN/PI3K/Akt) | Effective at 2.5 µg/mL | LPS-stimulated RAW264.7 macrophages |
| Parthenolide | IκB Kinase (IKK), direct interaction with p65 subunit | ~1.373 µM (for TLR4 expression) - 5 µM | Varies (e.g., TLR4 inhibition in RAW264.7 cells) |
| BAY 11-7082 | IκBα phosphorylation (IKKβ) | 10 µM | TNFα-stimulated tumor cells |
| MG132 | Proteasome (inhibits IκBα degradation) | 3 µM | TNFα-induced NF-κB activation |
| QNZ (EVP4593) | NF-κB transcriptional activation | 11 nM | Jurkat T cells |
Experimental Protocols
The determination of NF-κB inhibition is commonly assessed through various experimental assays. Below are detailed methodologies for two key experiments frequently cited in the study of NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
Principle: Cells are transiently or stably transfected with a plasmid vector containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the binding of NF-κB to these sites, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the NF-κB transcriptional activity.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293, HeLa, or RAW264.7) in a 96-well plate at an appropriate density.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. Allow cells to recover for 24-48 hours.
-
-
Inhibitor and Stimulant Treatment:
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined period (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Activity Measurement:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
Western Blot for p65 Nuclear Translocation
This method visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, the inhibitor of NF-κB (IκB) is degraded, allowing the p65 subunit to translocate to the nucleus. Western blotting is used to detect the levels of p65 in the cytoplasmic and nuclear fractions of cell lysates. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicate NF-κB activation.
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Pre-treat the cells with the inhibitor for a specific duration.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).
-
-
Subcellular Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts. This is typically done using a series of centrifugation steps with specific buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins from the cytoplasmic and nuclear extracts by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.[9][10][11][12]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Analyze the relative levels of p65 in the cytoplasmic and nuclear fractions to assess the effect of the inhibitor on its translocation.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's mechanism of NF-κB inhibition.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism | Semantic Scholar [semanticscholar.org]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. bowdish.ca [bowdish.ca]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Coelonin's Cytotoxic Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro cytotoxic activity of the novel investigational compound, Coelonin, against a panel of human cancer cell lines. The performance of this compound is benchmarked against Doxorubicin, a widely used chemotherapeutic agent. This document is intended to provide an objective overview supported by experimental data and detailed protocols to aid in the evaluation of this compound's potential as an anti-cancer agent.
Introduction to this compound
This compound is a synthetic small molecule inhibitor targeting the hypothetical "Kinase Signaling Pathway X" (KSPX), which is implicated in cell proliferation and survival. Dysregulation of this pathway is a known driver in several cancer types. By inhibiting a critical kinase in this cascade, this compound is postulated to induce apoptosis and inhibit tumor cell growth. The following guide details the cross-validation of its activity in different cell lines.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and Doxorubicin were assessed following 48 hours of treatment in three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a standard MTT assay.
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| This compound | 8.2 µM | 15.7 µM | 11.4 µM |
| Doxorubicin | 1.5 µM | 2.1 µM | 1.8 µM |
| Table 1: IC50 values of this compound and Doxorubicin in different cancer cell lines after 48 hours of exposure. Data are presented as the mean from three independent experiments. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental design, the following diagrams have been generated.
Caption: Hypothetical "Kinase Signaling Pathway X" (KSPX) targeted by this compound.
Caption: Workflow for determining the IC50 values of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (MCF-7, A549, HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Stock solutions of this compound and Doxorubicin were prepared in DMSO. Serial dilutions were made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration was kept below 0.1% in all wells. 100 µL of the diluted compounds were added to the respective wells. Control wells received medium with 0.1% DMSO.
-
Incubation: Plates were incubated for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 10 minutes.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control (DMSO-treated) cells. IC50 values were determined by plotting the percentage of viability versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using graphing software.
Western Blot Analysis for Pathway Inhibition
This protocol is designed to confirm the inhibition of the target Kinase C in the KSPX pathway.
-
Cell Lysis: Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against phospho-Kinase C and total Kinase C. A primary antibody against a housekeeping protein (e.g., GAPDH) was used as a loading control.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities were quantified using image analysis software. The level of phosphorylated Kinase C was normalized to the total Kinase C and the loading control to determine the extent of pathway inhibition.
Summary
The investigational compound this compound demonstrates cytotoxic activity across multiple cancer cell lines. While its potency, as indicated by the IC50 values, is less than that of the conventional chemotherapeutic agent Doxorubicin, its novel mechanism of action targeting the KSPX pathway warrants further investigation. The provided protocols and workflows serve as a foundation for the continued evaluation of this compound in preclinical studies.
A Comparative Analysis of Coelonin and Other Dihydrophenanthrenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Coelonin and other dihydrophenanthrenes, supported by experimental data. This analysis focuses on their anti-inflammatory and cytotoxic properties, offering insights into their potential as therapeutic agents.
This compound, a dihydrophenanthrene isolated from Bletilla striata, has demonstrated significant anti-inflammatory and cytotoxic activities.[1][2] This guide will compare its performance with other structurally related dihydrophenanthrenes, providing a framework for future research and drug development.
Comparative Analysis of Cytotoxic Activity
Dihydrophenanthrenes have shown promising cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the cytotoxic activities of this compound and other notable dihydrophenanthrenes. It is important to note that the data presented is compiled from various studies, and experimental conditions may have differed.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (6-Methoxythis compound) | Melanoma (UACC-62) | 2.59 ± 0.11 | [3] |
| Human promyelocytic leukemia (HL-60) | 18.95 ± 0.70 | [4] | |
| Human monocytic leukemia (THP-1) | 11.51 ± 0.12 | [4] | |
| Blestanol G (enantiomer 1a) | Colon cancer (HCT-116) | 8.23 | [5] |
| Blestanol G (enantiomer 1b) | Colon cancer (HCT-116) | 7.91 | [5] |
| Blestanol H (enantiomer 2a) | Colon cancer (HCT-116) | 6.42 | [5] |
| Blestanol H (enantiomer 2b) | Colon cancer (HCT-116) | 5.83 | [5] |
| Cymucronin C | Glioblastoma (U-87 MG) | 19.91 ± 4.28 | [6] |
| Cymucronin D | Glioblastoma (U-87 MG) | 17.08 ± 3.72 | [6] |
| Ephemeranthoquinone B | Human promyelocytic leukemia (HL-60) | 2.8 | [7] |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-valinol | Lung cancer (H460) | 6.1 | [7] |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol | Lung cancer (H460) | 11.6 | [7] |
Comparative Analysis of Anti-inflammatory Activity
This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways.[1][8] A direct comparison with other dihydrophenanthrenes in terms of anti-inflammatory potency is limited in the available literature. However, data on the inhibition of nitric oxide (NO) production, a key inflammatory mediator, is available for some compounds.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | RAW264.7 | Inhibition of IL-1β, IL-6, TNF-α expression | Significantly inhibited at 2.5 µg/mL | [1] |
| Blestanols G (1a, 1b) | BV-2 | NO Production Inhibition | 4.11 - 14.65 | [5] |
| Blestanols H (2b) | BV-2 | NO Production Inhibition | 4.11 - 14.65 | [5] |
Signaling Pathways and Mechanisms of Action
This compound's biological activities are attributed to its modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the PI3K/AKT and NF-κB signaling pathways.[1][8] It downregulates the phosphorylation of key inflammatory regulators, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1]
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an active component extract from Bletilla striata (Thunb.) Reichb.f., alleviates lipopolysaccharide-induced acute lung injury by increasing the expression of non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages caused by inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Coelonin in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Coelonin, a natural compound isolated from Bletilla striata, with the well-established corticosteroid, Dexamethasone. The information presented is based on experimental data from in vitro studies on primary and immortalized macrophage cell lines, which are pivotal in the inflammatory response.
Comparative Efficacy of this compound and Dexamethasone
This compound has demonstrated significant anti-inflammatory activity by inhibiting key markers of inflammation in lipopolysaccharide (LPS)-stimulated macrophages.[1] While direct comparative studies between this compound and Dexamethasone are limited, this guide synthesizes available data to provide a comparative overview of their effects on critical inflammatory mediators.
Table 1: Inhibition of Pro-inflammatory Mediators
| Mediator | This compound | Dexamethasone | Key Findings |
| Nitric Oxide (NO) | Dose-dependent inhibition of NO production. | Known to inhibit NO production. A study on Cannabidiol (CBD) showed similar NO reduction to Dexamethasone.[2][3] | Both compounds effectively reduce NO, a key inflammatory molecule produced by iNOS. |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Dose-dependently suppresses the expression and secretion of TNF-α, IL-6, and IL-1β.[1] | Potent inhibitor of pro-inflammatory cytokine production.[4][5][6] | Both agents demonstrate robust inhibition of key cytokines involved in the inflammatory cascade. |
| Inflammatory Enzymes (iNOS, COX-2) | Inhibits the expression of iNOS and COX-2 at both mRNA and protein levels.[7][8][9][10][11] | Known to suppress the expression of iNOS and COX-2. | Both compounds target the enzymatic sources of key inflammatory mediators. |
Mechanism of Action: A Comparative Look
This compound exerts its anti-inflammatory effects through the modulation of critical signaling pathways. A comparison with the known mechanisms of Dexamethasone provides insights into their distinct and overlapping modes of action.
Table 2: Modulation of Inflammatory Signaling Pathways
| Signaling Pathway | This compound | Dexamethasone | Key Differences and Similarities |
| NF-κB Pathway | Inhibits the nuclear translocation of the p65 subunit of NF-κB.[12][13] | Known to inhibit NF-κB activation through multiple mechanisms, including the induction of IκBα. | Both compounds converge on the inhibition of the master inflammatory transcription factor, NF-κB. |
| MAPK Pathway | Modulates the MAPK pathway. | A study comparing CBD and Dexamethasone showed that DEX influences the ERK signaling pathway, while CBD modulates both JNK and ERK pathways.[2] | The precise effects of this compound on specific MAPK components require further investigation for a direct comparison. |
| PTEN/AKT Pathway | Modulates the PTEN/AKT signaling pathway. | Less characterized as a primary anti-inflammatory mechanism compared to its glucocorticoid receptor-mediated actions. | This highlights a potentially distinct mechanism for this compound's anti-inflammatory action. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited in the validation of this compound's anti-inflammatory effects.
Primary Macrophage Isolation and Culture
Primary macrophages can be sourced from murine bone marrow or the peritoneal cavity.
-
Harvesting Bone Marrow-Derived Macrophages (BMDMs):
-
Euthanize mice and sterilize the hind legs.
-
Dissect the femurs and tibias, and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with sterile phosphate-buffered saline (PBS) using a syringe and needle.
-
Create a single-cell suspension by passing the marrow through a cell strainer.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace the medium to remove non-adherent cells. Differentiated macrophages will be adherent and ready for experiments within 7 days.
-
Cell Viability Assay (MTT Assay)
This assay is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Seed primary macrophages in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Dexamethasone for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of NO, a key inflammatory mediator.
-
Seed primary macrophages in a 24-well plate at a density of 5x10^5 cells/well and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines.
-
Seed primary macrophages and treat them with this compound or Dexamethasone followed by LPS stimulation as described for the Griess assay.
-
Collect the cell culture supernatant.
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add the cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add the detection antibody conjugated to an enzyme (e.g., HRP) for 1 hour.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Seed primary macrophages on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or Dexamethasone for 1 hour, followed by LPS stimulation for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope. The co-localization of p65 (green) and DAPI (blue) indicates nuclear translocation.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway of LPS-induced inflammation and points of inhibition by this compound and Dexamethasone.
Caption: General experimental workflow for assessing the anti-inflammatory properties of this compound in primary macrophages.
References
- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of cytokines on suppression of lymphocyte proliferation by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone Modulates the Cytokine Response but Not COVID-19-Induced Coagulopathy in Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 7. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Red Ginseng Marc Oil Inhibits iNOS and COX-2 via NFκB and p38 Pathways in LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]
- 11. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Macrophage Nuclear Factor-κB Leads to a Dominant Anti-Inflammatory Phenotype that Attenuates Glomerular Inflammation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coelonin and Synthetic Anti-inflammatory Drugs: A Guide for Researchers
In the landscape of anti-inflammatory drug discovery, both natural compounds and synthetic molecules present unique advantages and mechanisms of action. This guide provides a detailed, evidence-based comparison of Coelonin, a naturally derived dihydrophenanthrene, with two widely used synthetic anti-inflammatory drugs: Dexamethasone, a potent corticosteroid, and Ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID). This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
Executive Summary
This compound exhibits its anti-inflammatory effects through the modulation of the PTEN/PI3K/AKT signaling pathway, leading to the inhibition of the master inflammatory transcription factor, NF-κB. Dexamethasone, a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate the expression of anti-inflammatory and pro-inflammatory genes. Ibuprofen, a classic NSAID, functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the production of prostaglandins, key mediators of inflammation.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of this compound, Dexamethasone, and Ibuprofen are mediated by distinct molecular pathways.
This compound: This natural compound has been shown to inhibit the phosphorylation of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/AKT pathway.[1][2] By inhibiting PTEN phosphorylation, this compound effectively suppresses the activation of AKT and, subsequently, the nuclear translocation of NF-κB, a pivotal transcription factor for pro-inflammatory cytokine production.[1][2]
Dexamethasone: As a potent glucocorticoid, Dexamethasone binds to the cytosolic glucocorticoid receptor (GR).[3] This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[3]
Ibuprofen: This NSAID exerts its anti-inflammatory action by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2).[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound, Dexamethasone, and Ibuprofen. It is crucial to note that these values were obtained from different studies using varied experimental models and conditions. Therefore, a direct comparison of potency based on these tables is not recommended.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | Effective Concentration | Reference |
| Cytokine Inhibition | RAW 264.7 | LPS | IL-1β, IL-6, TNF-α | 2.5 µg/mL | [1][2] |
Table 2: Anti-inflammatory Activity of Dexamethasone
| Assay | Target | Measured Parameter | IC50 | Reference |
| Receptor Binding | Glucocorticoid Receptor | Ki | 6.7 nM | [3] |
| Cell Proliferation Inhibition | PBMC | Cell Proliferation | > 10-6 M (in resistant cells) | [5] |
| IL-6 Inhibition | LPS-stimulated cells | IL-6 production | ~0.5 x 10-8 M | [6] |
Table 3: Anti-inflammatory Activity of Ibuprofen
| Assay | Target | Measured Parameter | IC50 | Reference |
| Enzyme Inhibition | COX-1 | Enzyme Activity | 13 µM | |
| Enzyme Inhibition | COX-1 | Enzyme Activity | 2.1 µM | |
| Enzyme Inhibition | COX-2 | Enzyme Activity | 1.6 µM | |
| Cell Viability | Glioma cell lines | Cell Viability | 1 mM | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes a general workflow for assessing the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.
Protocol Details:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein and RNA analysis) and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound, Dexamethasone, or Ibuprofen for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control (no compound) and a negative control (no LPS) are included.
-
Incubation: The plates are incubated for a specific duration, typically 24 hours for cytokine production or shorter time points for signaling pathway analysis.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Assays (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits.
-
-
Cell Viability Assay: An MTT or similar assay is performed to assess the cytotoxicity of the compounds.
Western Blot Analysis for NF-κB Pathway
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
COX Enzyme Activity Assay
-
Enzyme Preparation: COX-1 and COX-2 enzymes can be purified from ram seminal vesicles or expressed in recombinant systems.
-
Assay Reaction: The assay is performed in a reaction buffer containing the COX enzyme, heme, and a reducing agent. The test compound (e.g., Ibuprofen) is pre-incubated with the enzyme.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Detection of Prostaglandin Production: The production of prostaglandins (e.g., PGE2) is measured. This can be done using various methods, including enzyme immunoassays (EIA), radioimmunoassays (RIA), or mass spectrometry. The inhibitory effect of the compound is determined by comparing the prostaglandin levels in the presence and absence of the inhibitor.
Conclusion
This compound, Dexamethasone, and Ibuprofen represent three distinct classes of anti-inflammatory agents with different mechanisms of action and, likely, varying efficacy and side-effect profiles. While this compound's modulation of the PTEN/PI3K/AKT/NF-κB pathway presents a promising avenue for therapeutic intervention, further research, including direct comparative studies with established synthetic drugs like Dexamethasone and Ibuprofen, is necessary to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses and advancing our understanding of these important anti-inflammatory compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Reproducibility of Coelonin's Effects: A Comparative Guide for Researchers
For scientists and professionals in drug development, the reproducibility of experimental findings is a cornerstone of scientific validity. This guide provides a comprehensive overview of the reported effects of Coelonin, a dihydrophenanthrene compound, detailing the experimental data and protocols from published studies to facilitate reproducibility and further investigation.
Currently, the body of research on this compound's bioactivity, while promising, originates from a limited number of studies. This guide serves as a baseline for researchers aiming to replicate and build upon existing findings. The data presented here is primarily derived from a foundational study on this compound's anti-inflammatory mechanisms.
Comparative Analysis of this compound's Anti-inflammatory Effects
This compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines. The primary model used in these investigations is lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Inhibition of Pro-inflammatory Cytokine Expression by this compound in LPS-stimulated RAW264.7 Macrophages
| Cytokine | Treatment | Concentration | Inhibition (%) | Reference |
| IL-1β | This compound | 2.5 µg/mL | Significant | [1][2][3] |
| IL-6 | This compound | 2.5 µg/mL | Significant | [1][2][3] |
| TNF-α | This compound | 2.5 µg/mL | Significant | [1][2][3] |
Note: The term "Significant" is used as reported in the source material, which indicates a statistically significant reduction compared to LPS-treated cells without this compound. For precise quantitative values, consulting the original publications is recommended.
Experimental Protocols for Assessing this compound's Effects
The following protocols are synthesized from the methodologies described in the available literature. Adherence to these detailed procedures is crucial for attempts to reproduce the observed effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines such as RAW264.7, J774A.1, or murine alveolar macrophages (MH-S) are commonly used.[4]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are pre-treated with varying concentrations of this compound (e.g., up to 5 µg/mL) for 1 hour.[5]
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for a specified duration (e.g., 30 minutes for signaling pathway analysis, 24 hours for cytokine expression).[5]
-
Analysis of Gene and Protein Expression
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from treated and control cells.
-
cDNA is synthesized from the extracted RNA.
-
qRT-PCR is performed to quantify the mRNA expression levels of target genes (e.g., IL-1β, IL-6, TNF-α).
-
Gene expression is normalized to a housekeeping gene such as GAPDH.[3]
-
-
Western Blot Analysis:
-
Nuclear and cytoplasmic protein fractions are extracted from cell lysates.
-
Protein concentrations are determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p65, phospho-PTEN, phospho-AKT, IκBα, iNOS, COX2).[5]
-
Following incubation with secondary antibodies, protein bands are visualized using an appropriate detection system.
-
-
Immunofluorescence and Confocal Microscopy:
-
Cells are grown on coverslips and subjected to the treatment protocol.
-
Cells are fixed, permeabilized, and incubated with a primary antibody against the protein of interest (e.g., NF-κB p65 subunit).
-
After incubation with a fluorescently labeled secondary antibody, the subcellular localization of the protein is visualized using a confocal microscope to assess nuclear translocation.[5]
-
-
Antibody Microarray:
-
To obtain a broader view of changes in protein phosphorylation, a phospho-antibody microarray can be utilized.
-
Cell lysates are prepared and incubated with the microarray according to the manufacturer's instructions.
-
The array is scanned, and the phosphorylation levels of numerous proteins are quantified.[5]
-
Visualizing the Mechanism of Action of this compound
The following diagrams illustrate the proposed signaling pathways through which this compound is believed to exert its anti-inflammatory effects.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Recent studies also suggest an alternative mechanism involving non-coding RNAs.[4]
Caption: this compound's proposed mechanism via ncRNA Gm27505.
The following diagram outlines a general workflow for experiments designed to test the effects of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. [PDF] this compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism | Semantic Scholar [semanticscholar.org]
- 2. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an active component extract from Bletilla striata (Thunb.) Reichb.f., alleviates lipopolysaccharide-induced acute lung injury by increasing the expression of non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages caused by inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Coelonin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential information and procedural guidance for the safe handling and disposal of Coelonin.
This compound is a dihydrophenanthrene compound utilized in various research applications, including studies on its anti-inflammatory properties.[1][2] Adherence to proper disposal protocols is crucial due to its potential environmental hazards.
Key Safety and Identification Data
To facilitate safe handling and disposal, key quantitative and identifying information for this compound has been compiled below. This information is essential for communicating with environmental health and safety (EHS) personnel and licensed waste disposal contractors.
| Property | Value | Source |
| CAS Number | 82344-82-9 | [3][4][5] |
| Molecular Formula | C15H14O3 | [5][6] |
| Molecular Weight | 242.27 g/mol | [6] |
| GHS Hazard Statements | H400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects | [6] |
| GHS Hazard Pictogram | Warning | [6] |
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to local, regional, national, and international regulations for chemical waste.[4] Researchers should not attempt to dispose of this compound through standard laboratory drains or as general waste.
Step-by-Step Disposal Workflow:
-
Consult Institutional EHS Guidelines: Before beginning any work with this compound, familiarize yourself with your institution's specific policies and procedures for hazardous waste disposal.
-
Segregate Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be collected in a designated, properly labeled, and sealed waste container.
-
Proper Labeling: The waste container must be clearly labeled with the name "this compound," its CAS number (82344-82-9), and the appropriate GHS hazard pictograms indicating its environmental toxicity.
-
Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[3][4] Due to its high toxicity to aquatic life, specialized disposal methods such as incineration may be required to prevent environmental contamination.[6]
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keyorganics.net [keyorganics.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | 82344-82-9 [sigmaaldrich.com]
- 6. 4-Methoxy-9,10-Dihydrophenanthrene-2,7-Diol | C15H14O3 | CID 11390848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
